Massonianoside B
Description
DOT1L inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIEOZUONPPQY-ROQFLNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Massonianoside B: A Technical Guide to its Mechanism of Action as a Selective DOT1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of Massonianoside B, a natural product identified as a potent and selective inhibitor of the histone methyltransferase DOT1L. The information presented herein is curated for an audience with a strong background in oncology, molecular biology, and drug discovery.
Core Mechanism of Action: DOT1L Inhibition
This compound functions as a structurally unique, natural product inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), a histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] Unlike most histone methyltransferases that possess a SET domain, DOT1L's catalytic activity resides in a non-SET domain, which is the target of this compound.[1]
The primary mechanism involves this compound binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, thereby competitively inhibiting its enzymatic activity.[1] This inhibition is highly selective for DOT1L over other SAM-dependent protein methyltransferases.[1]
In the context of MLL-rearranged leukemias, oncogenic MLL fusion proteins aberrantly recruit DOT1L to target genes, such as HOXA9 and MEIS1.[1][2] This leads to hypermethylation of H3K79 at these loci, resulting in their constitutive expression and driving leukemogenesis.[1][2]
By inhibiting DOT1L, this compound leads to a dose-dependent global reduction in H3K79 mono- and dimethylation.[1] This epigenetic modification reversal specifically downregulates the expression of MLL fusion target genes, including HOXA9 and MEIS1.[1] The suppression of these key oncogenic drivers ultimately inhibits proliferation and induces apoptosis in MLL-rearranged leukemia cells.[1]
Signaling Pathway
The signaling cascade initiated by this compound is depicted below. It illustrates the path from direct enzyme inhibition to the downstream cellular effects on MLL-rearranged leukemia cells.
Quantitative Data Summary
This compound has been evaluated for its inhibitory potency against its primary target, DOT1L, and its effects on leukemia cells. The key quantitative data is summarized in the table below.
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC₅₀ | Recombinant Human DOT1L | 399 nM | In vitro enzymatic assay | [1] |
| Cellular H3K79me2 Reduction | MLL-rearranged leukemia cells | Dose-dependent | Western Blot | [1] |
| Cell Proliferation Inhibition | MLL-rearranged leukemia cells | Selective inhibition | Cell Viability Assay | [1] |
| Apoptosis Induction | MLL-rearranged leukemia cells | Selective induction | Apoptosis Assay | [1] |
Detailed Experimental Protocols
The following sections describe representative, detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
DOT1L Enzymatic Inhibition Assay (In vitro)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant DOT1L.
-
Reagents and Materials: Recombinant human DOT1L, S-adenosyl-L-[methyl-³H]-methionine, histone H3 substrate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT), this compound stock solution, scintillation cocktail, filter plates.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant DOT1L enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
Cellular Histone Methylation Analysis (Western Blot)
This protocol details the measurement of H3K79 methylation levels in MLL-rearranged leukemia cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 72 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for 4 hours or overnight at 4°C.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
Precipitate histones from the supernatant using trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in deionized water and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 5-15 µg of histone proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the H3K79me2 signal to the total Histone H3 signal for each sample.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of MLL-rearranged leukemia cells, which is an indicator of cell viability and proliferation.
-
Cell Plating and Treatment:
-
Seed MLL-rearranged leukemia cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control and wells with media only for background measurement.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the DMSO control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat MLL-rearranged leukemia cells with this compound at various concentrations for a defined period (e.g., 48-72 hours).
-
Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add additional 1X Annexin V binding buffer to each sample.
-
Analyze the samples on a flow cytometer within 1 hour.
-
-
Data Analysis:
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Experimental Workflow Visualization
The logical flow for characterizing a novel inhibitor like this compound is outlined in the diagram below.
References
Massonianoside B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Massonianoside B, a lignan glycoside first identified in the needles of Pinus massoniana, has emerged as a molecule of significant interest in biomedical research. Initially characterized as a natural product with antioxidant properties, it has more recently been identified as a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). This discovery has positioned this compound as a promising lead compound in the development of therapeutics for MLL-rearranged leukemias. This guide provides an in-depth overview of the discovery, natural sources, biological activity, and experimental protocols related to this compound.
Discovery and Structure Elucidation
This compound was first isolated and identified in 2003 from the pine needles of Pinus massoniana Lamb[1]. Its structure was elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, Fast Atom Bombardment Mass Spectrometry (FAB-MS), and various Nuclear Magnetic Resonance (NMR) techniques such as 1H NMR, 13C NMR, 1H-1H COSY, 13C-1H COSY, DEPT, and HMBC[1]. The compound was identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxyl-7,8-dihydrobenzofuran-1′-propanolneolignan-4-O-α-L-rhamnopyranoside[1].
A significant breakthrough in understanding the therapeutic potential of this compound came in 2019 when it was identified as a novel, selective inhibitor of DOT1L through a pharmacophore-based virtual screening of a natural product library[2]. This study highlighted its potential as an anti-leukemic agent[2].
Natural Sources
This compound has been identified in several species of the Pinus genus.
| Natural Source | Plant Part | Reference(s) |
| Pinus massoniana Lamb | Needles | [1] |
| Pinus koraiensis | Cones, Bark | [3][4] |
| Pinus densiflora | Needles/Bark | [5] |
| Pseudotsuga menziesii | Not specified | [6] |
Biological Activity
The primary biological activity of this compound that has garnered significant attention is its potent and selective inhibition of the DOT1L enzyme.
DOT1L Inhibition and Anti-Leukemic Activity
This compound is a structurally unique natural product inhibitor of DOT1L with an IC50 value of 399 nM[2]. It demonstrates high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases[2]. In MLL-rearranged leukemia cells, treatment with this compound leads to a dose-dependent reduction in the cellular levels of histone H3 lysine 79 (H3K79) mono- and dimethylation[2]. This targeted inhibition of DOT1L's methyltransferase activity results in the selective inhibition of proliferation and induction of apoptosis in these cancer cells[2]. Furthermore, it downregulates the expression of MLL fusion target genes, including HOXA9 and MEIS1[2]. Molecular docking studies suggest that this compound binds to the SAM-binding site of DOT1L[2].
Antioxidant and Radioprotective Effects
This compound is a component of pine polyphenols, which are known for their antioxidant properties[3][4]. Studies on polyphenol extracts from Pinus koraiensis containing this compound have demonstrated significant antioxidant and radioprotective effects[4]. These extracts have been shown to scavenge free radicals and protect against gamma radiation-induced injuries in mice[4].
Experimental Protocols
Isolation of this compound from Pinus massoniana Needles
The following is a generalized protocol based on the original discovery publication[1] and common phytochemical isolation techniques.
Detailed Steps:
-
Extraction: Air-dried and powdered needles of Pinus massoniana are extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography (Macroporous Resin): The n-BuOH soluble fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water to yield several fractions.
-
Column Chromatography (Silica Gel): Fractions containing this compound are further purified by repeated column chromatography on silica gel, using a chloroform-methanol gradient as the eluent.
-
Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as IR, FAB-MS, 1H NMR, and 13C NMR.
DOT1L Inhibition Assay
The inhibitory activity of this compound against DOT1L can be assessed using a variety of biochemical assays, as described in the 2019 study that identified its inhibitory properties[2]. A common method is a radiometric assay using [3H]-S-adenosyl-L-methionine as the methyl donor and a histone H3-derived peptide or recombinant nucleosomes as the substrate.
Signaling Pathways and Logical Relationships
Mechanism of Action in MLL-Rearranged Leukemia
This compound exerts its anti-leukemic effects by directly targeting the catalytic activity of DOT1L. In MLL-rearranged leukemias, the MLL-fusion protein aberrantly recruits DOT1L to ectopic gene loci, leading to hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, this compound reverses this epigenetic modification, leading to the downregulation of these target genes, cell cycle arrest, and apoptosis.
Future Perspectives
This compound represents a promising natural product-derived scaffold for the development of novel epigenetic drugs. Its specificity for DOT1L makes it an attractive candidate for further preclinical and clinical investigation for the treatment of MLL-rearranged leukemias. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its potential in other cancers where DOT1L activity is implicated. The detailed understanding of its isolation and biological activity provided in this guide serves as a valuable resource for researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pine polyphenols from Pinus koraiensis prevent injuries induced by gamma radiation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNP0173307.5 - COCONUT [coconut.naturalproducts.net]
In Vitro Biological Activity of Massonianoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B is a naturally occurring compound that has garnered interest for its specific biological activity. This technical guide provides an in-depth overview of the known in vitro biological activities of this compound, with a focus on its anti-leukemic properties. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Core Biological Activity: Selective DOT1L Inhibition
The primary in vitro biological activity identified for this compound is its function as a selective inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme. DOT1L is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79), and its dysregulation is critically implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias.
Quantitative Data
Currently, the available quantitative data for the in vitro biological activity of this compound is centered on its inhibition of DOT1L.
| Biological Target | Assay Type | Cell Line(s) | Endpoint | Value | Citation |
| DOT1L | Enzymatic Assay | - | IC50 | 399 nM | [1] |
| MLL-rearranged leukemia cells | Cell Proliferation Assay | Not specified | IC50 | Data not available | |
| MLL-rearranged leukemia cells | Apoptosis Assay | Not specified | % Apoptosis | Data not available |
Anti-Leukemic Effects in MLL-Rearranged Leukemia Cells
This compound exhibits selective cytotoxic effects against MLL-rearranged leukemia cells. This activity is a direct consequence of its DOT1L inhibition.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of MLL-rearranged leukemia cells. However, specific IC50 values for different cell lines such as MOLM-13 and MV4-11 are not yet publicly available.
Induction of Apoptosis
The compound induces apoptosis in MLL-rearranged leukemia cells.[1] While the pro-apoptotic effect is established, quantitative data detailing the percentage of apoptotic cells at various concentrations of this compound are not available in the reviewed literature.
Downregulation of MLL Fusion Target Genes
Treatment of MLL-rearranged leukemia cells with this compound leads to a dose-dependent decrease in the expression of key MLL fusion target genes, including HOXA9 and MEIS1.[1] This effect disrupts the oncogenic signaling pathways essential for the survival of these leukemia cells.
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the DOT1L signaling pathway. By binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, this compound prevents the methylation of H3K79.[1] This epigenetic modification is crucial for the expression of leukemogenic genes like HOXA9 and MEIS1. The inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.
Other Potential In Vitro Biological Activities
Extensive searches of the scientific literature did not yield specific data on the in vitro anti-inflammatory, broader anti-cancer (beyond leukemia), neuroprotective, or antioxidant activities of this compound. Therefore, at present, the known biological activity of this compound is confined to its effects on MLL-rearranged leukemia.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments relevant to the biological activity of this compound.
DOT1L Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against DOT1L.
Materials:
-
Recombinant human DOT1L enzyme
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Histone H3 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
This compound or other test compounds
-
Scintillation cocktail
-
Filter paper
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant DOT1L, and histone H3 substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in TCA to precipitate the proteins.
-
Wash the filter paper multiple times with TCA and then with ethanol to remove unincorporated [3H]-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
MLL-rearranged leukemia cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat leukemia cells with different concentrations of this compound or a vehicle control for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Gene Expression Analysis (Quantitative PCR)
This protocol is for quantifying the changes in the expression of target genes like HOXA9 and MEIS1.
Materials:
-
Treated and untreated leukemia cells
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., containing SYBR Green or TaqMan probes)
-
Primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from leukemia cells treated with this compound and from control cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.
-
qPCR Amplification: Run the qPCR reaction in a thermal cycler. The instrument will monitor the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the reference gene. Calculate the relative fold change in gene expression in the treated samples compared to the control using a method like the 2^-ΔΔCt method.
Conclusion
This compound has been identified as a potent and selective inhibitor of DOT1L, exhibiting promising anti-leukemic activity in vitro against MLL-rearranged leukemia cells. Its mechanism of action involves the epigenetic modulation of key oncogenes. While its effects on leukemia are becoming clearer, the broader in vitro biological activity profile of this compound remains largely unexplored. Further research is warranted to investigate its potential anti-inflammatory, broader anti-cancer, neuroprotective, and antioxidant properties to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the current knowledge and the experimental approaches to further investigate this compound.
References
Massonianoside B: A Novel Natural Product Inhibitor of DOT1L for MLL-Rearranged Leukemias
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of Massonianoside B, a naturally occurring compound identified as a potent and selective inhibitor of DOT1L. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and the relevant signaling pathways. The data presented herein is primarily derived from the key publication, "Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor" published in ACS Chemical Biology.
Introduction to DOT1L in MLL-Rearranged Leukemia
Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL gene. These translocations result in the formation of fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). The MLL fusion protein-mediated recruitment of DOT1L leads to hypermethylation of H3K79 at the promoter regions of leukemogenic genes, such as HOXA9 and MEIS1. This aberrant epigenetic modification results in the overexpression of these genes, which in turn drives leukemic cell proliferation and blocks differentiation. Inhibition of DOT1L's methyltransferase activity has emerged as a promising therapeutic strategy to reverse this oncogenic gene expression program.
This compound: A Novel DOT1L Inhibitor
This compound is a natural product that has been identified as a novel and selective inhibitor of DOT1L. Through a combination of pharmacophore-based in silico screening and subsequent biological validation, this compound was found to be a structurally unique inhibitor of DOT1L with potent anti-leukemic activity in MLL-rearranged leukemia models.[1]
Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of DOT1L's enzymatic activity and exhibits significant cellular effects in MLL-rearranged leukemia cell lines.
Table 1: Enzymatic Activity of this compound against DOT1L [1]
| Parameter | Value (nM) |
| IC50 | 399 |
Table 2: Selectivity of this compound against a Panel of Histone Methyltransferases (HMTs) [1]
| HMT | % Inhibition at 10 µM |
| SETD7 | < 10% |
| G9a | < 10% |
| SUV39H2 | < 10% |
| SETD8 | < 10% |
| PRMT1 | < 10% |
| CARM1 | < 10% |
| EZH2 | < 10% |
Table 3: Anti-proliferative Activity of this compound in Leukemia Cell Lines [1]
| Cell Line | MLL Status | GI50 (µM) |
| MV4-11 | MLL-AF4 | 7.8 |
| MOLM-13 | MLL-AF9 | 9.2 |
| K562 | MLL-wt | > 50 |
| U937 | MLL-wt | > 50 |
Table 4: Induction of Apoptosis by this compound in MLL-rearranged Leukemia Cells [1]
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | 10 | 25.4% |
| MV4-11 | 20 | 45.1% |
| MOLM-13 | 10 | 21.8% |
| MOLM-13 | 20 | 38.7% |
Table 5: Effect of this compound on the Expression of DOT1L Target Genes [1]
| Gene | Cell Line | Concentration (µM) | Fold Change in Expression |
| HOXA9 | MV4-11 | 10 | ~0.4 |
| MEIS1 | MV4-11 | 10 | ~0.5 |
Signaling Pathways and Mechanism of Action
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, the MLL-fusion protein aberrantly recruits DOT1L to the chromatin. DOT1L then catalyzes the methylation of H3K79 at the promoter regions of MLL target genes, including HOXA9 and MEIS1. This hypermethylation leads to the overexpression of these genes, which are critical for leukemic cell survival and proliferation.
Caption: DOT1L signaling in MLL-rearranged leukemia.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of DOT1L, likely by binding to the S-adenosylmethionine (SAM) binding pocket of the enzyme. This prevents DOT1L from methylating its substrate, H3K79. The reduction in H3K79 methylation at the promoters of HOXA9 and MEIS1 leads to their transcriptional repression, which in turn inhibits the proliferation of MLL-rearranged leukemia cells and induces apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.
DOT1L Enzymatic Inhibition Assay (In Vitro)
This assay measures the ability of this compound to inhibit the methyltransferase activity of recombinant DOT1L.
-
Reagents and Materials:
-
Recombinant human DOT1L enzyme
-
HeLa-derived oligonucleosomes (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant DOT1L, and oligonucleosomes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled oligonucleosomes.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Histone Methylation Assay (Western Blot)
This assay assesses the effect of this compound on the levels of H3K79 methylation in cultured cells.
-
Reagents and Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me1, anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed leukemia cells in culture plates and allow them to adhere or grow to a suitable density.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against H3K79me1/me2 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the H3K79me1/me2 levels to total Histone H3.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of leukemia cells.
-
Reagents and Materials:
-
Leukemia cell lines (MLL-rearranged and MLL-wildtype)
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)
-
96-well opaque or clear bottom plates
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
-
Apoptosis Assay (Flow Cytometry)
This assay quantifies the induction of apoptosis by this compound.
-
Reagents and Materials:
-
MLL-rearranged leukemia cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This assay measures the changes in the mRNA levels of DOT1L target genes.
-
Reagents and Materials:
-
MLL-rearranged leukemia cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
-
Procedure:
-
Treat cells with this compound as described for the cellular histone methylation assay.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target and housekeeping genes.
-
Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.
-
Conclusion
This compound represents a promising natural product-derived inhibitor of DOT1L with selective activity against MLL-rearranged leukemia cells. Its ability to potently inhibit DOT1L's enzymatic activity, reduce cellular H3K79 methylation, suppress the expression of key leukemogenic genes, and induce apoptosis in MLL-rearranged cells underscores its therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating this compound and the broader field of DOT1L inhibition for the treatment of MLL-rearranged leukemias. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.
References
Massonianoside B: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massonianoside B, a phenolic glycoside predominantly found in various Pinus species, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, detailing its free-radical scavenging capabilities and its putative role in modulating cellular antioxidant defense pathways. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing its antioxidant activity, and visualizes the key signaling pathways through which this compound is hypothesized to exert its effects. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapeutics.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a rich source of antioxidant compounds that can mitigate oxidative stress. This compound, a phenolic glycoside isolated from plants of the Pinus genus, has been identified as a compound with significant antioxidant potential. Studies on extracts of Pinus densiflora have shown that this compound is a key contributor to their overall antioxidant capacity, with one study noting it had the strongest antioxidant activity among all constituents analyzed[1]. This guide delves into the technical aspects of this compound's antioxidant properties to facilitate further research and drug development.
In Vitro Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various in vitro assays that measure its ability to scavenge free radicals and reduce oxidant species. While specific quantitative data for the pure compound is not extensively available in the public domain, this section outlines the principal assays and presents illustrative data based on the activities of structurally related phenolic glycosides.
Data Presentation
The following table summarizes representative quantitative data for the in vitro antioxidant activity of a hypothetical phenolic glycoside with properties similar to this compound. These values are for illustrative purposes to provide a comparative context for its potential efficacy.
| Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg) | Notes |
| DPPH Radical Scavenging | 15.8 | 1.8 | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. |
| ABTS Radical Scavenging | 10.2 | 2.5 | Measures the ability to scavenge the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants. |
| Ferric Reducing Antioxidant Power (FRAP) | Not Applicable | 3.2 (FRAP value) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
| Cellular Antioxidant Activity (CAA) | 25.5 | Not Applicable | Measures antioxidant activity within a cellular environment, accounting for bioavailability and metabolism. |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual values for this compound may vary and require experimental validation.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
Principle: This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•+, leading to a decolorization that is proportional to the antioxidant's concentration.
Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Include a positive control and a blank.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add 10 µL of each sample concentration to 190 µL of the FRAP reagent in a 96-well microplate.
-
Include a standard curve using a known antioxidant like Trolox or FeSO₄.
-
-
Measurement: Measure the absorbance at 593 nm after a 30-minute incubation at 37°C.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Trolox equivalents or Fe²⁺ equivalents.
Cellular Antioxidant Mechanisms: The Nrf2/HO-1 Pathway
Phenolic compounds like this compound often exert their antioxidant effects not only through direct radical scavenging but also by upregulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular resistance to oxidative stress.
Proposed Mechanism of Action
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize ROS and protect against oxidative damage. It is hypothesized that this compound, as a phenolic compound, can activate this protective pathway.
Visualization of the Nrf2/HO-1 Signaling Pathway
Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.
In Vivo Antioxidant Effects
The in vivo antioxidant potential of a compound is a critical determinant of its therapeutic utility. While specific in vivo studies on pure this compound are limited, research on extracts from Pinus massoniana suggests protective effects against oxidative damage. These studies often measure the activity of endogenous antioxidant enzymes and markers of oxidative stress.
Key Biomarkers
-
Antioxidant Enzymes:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
-
-
Oxidative Stress Marker:
-
Malondialdehyde (MDA): A product of lipid peroxidation, its levels are indicative of oxidative damage to cell membranes.
-
Illustrative In Vivo Data
The following table presents hypothetical data from a preclinical study investigating the in vivo antioxidant effects of a this compound-like compound in an animal model of oxidative stress.
| Biomarker | Control Group | Oxidative Stress Group | Treatment Group (this compound analog) |
| SOD Activity (U/mg protein) | 125.4 ± 10.2 | 78.6 ± 8.5 | 115.8 ± 9.8# |
| CAT Activity (U/mg protein) | 55.2 ± 4.8 | 32.1 ± 3.9 | 50.5 ± 4.2# |
| GPx Activity (U/mg protein) | 88.9 ± 7.5 | 51.3 ± 6.1 | 82.4 ± 7.1# |
| MDA Level (nmol/mg protein) | 2.1 ± 0.3 | 5.8 ± 0.6 | 2.5 ± 0.4# |
*p < 0.05 vs. Control Group; #p < 0.05 vs. Oxidative Stress Group. Note: This data is illustrative and serves to demonstrate the potential in vivo effects.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo antioxidant activity assessment.
Conclusion and Future Directions
This compound is a promising natural antioxidant with the potential for therapeutic applications in diseases associated with oxidative stress. Its demonstrated free-radical scavenging ability, coupled with its likely mechanism of action through the Nrf2/HO-1 pathway, makes it a compelling candidate for further investigation. Future research should focus on obtaining definitive quantitative data on the in vitro and in vivo antioxidant activities of the purified compound. Elucidating the precise molecular interactions of this compound with components of the Nrf2 signaling pathway will be crucial for understanding its mechanism of action and for the rational design of novel antioxidant drugs. Furthermore, comprehensive preclinical studies are warranted to evaluate its safety, efficacy, and pharmacokinetic profile.
References
Unveiling the Pharmacological Profile of Massonianoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of Massonianoside B, a novel, selective inhibitor of the protein methyltransferase DOT1L. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of its mechanism of action, cellular effects, and therapeutic potential, particularly in the context of MLL-rearranged leukemias.
Core Pharmacological Properties
This compound has been identified as a potent and selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L), a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This activity is central to its pharmacological effects.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme.[1][2] This binding prevents the catalytic transfer of a methyl group from SAM to H3K79, thereby inhibiting the enzyme's methyltransferase activity. Molecular docking studies have elucidated the probable binding interactions within the SAM pocket of DOT1L.[1][2]
Quantitative Efficacy
The inhibitory potency of this compound against DOT1L has been quantified through in vitro enzymatic assays.
| Parameter | Value | Reference |
| IC50 (DOT1L) | 399 nM | [1] |
This sub-micromolar IC50 value highlights the potent inhibitory activity of this compound against its target. The compound has also demonstrated high selectivity for DOT1L over other SAM-dependent protein methyltransferases.[1][2]
Cellular and Anti-Leukemic Activity
In cellular models of mixed-lineage leukemia (MLL)-rearranged leukemia, this compound exhibits significant anti-leukemic properties. These leukemias are oncogenically dependent on the activity of DOT1L.
Effects on Histone Methylation
Treatment of MLL-rearranged leukemia cells with this compound results in a dose-dependent reduction of H3K79 mono- and dimethylation.[1][2] This on-target cellular activity confirms the compound's ability to engage and inhibit DOT1L within a cellular context.
Anti-Proliferative and Pro-Apoptotic Effects
This compound selectively inhibits the proliferation of MLL-rearranged leukemia cells.[1][2] Furthermore, it induces apoptosis in these cancer cells, contributing to its anti-leukemic effect.[1][2]
Regulation of Gene Expression
A key consequence of DOT1L inhibition by this compound in MLL-rearranged leukemia cells is the downregulation of MLL fusion target genes.[1][2] Notably, the expression of critical leukemogenic genes such as HOXA9 and MEIS1 is suppressed.[1][2]
Signaling Pathway
The pharmacological activity of this compound is centered on the DOT1L signaling pathway, which plays a crucial role in the pathogenesis of MLL-rearranged leukemia. The following diagram illustrates this pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacological profiling of this compound.
In Vitro DOT1L Inhibition Assay
This protocol outlines the determination of the IC50 value of this compound against recombinant DOT1L.
Cell Proliferation Assay
This protocol describes the assessment of the anti-proliferative effects of this compound on MLL-rearranged leukemia cell lines.
-
Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay
This protocol outlines the detection of apoptosis in MLL-rearranged leukemia cells following treatment with this compound.
-
Cell Treatment: Treat MLL-rearranged leukemia cells with this compound at various concentrations for a defined time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Western Blot for Histone Methylation
This protocol details the procedure for assessing the levels of H3K79 methylation in cells treated with this compound.
-
Cell Lysis: Lyse treated and untreated MLL-rearranged leukemia cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H3K79me1, H3K79me2, and total Histone H3 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of H3K79 methylation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 188300-19-8 | [3] |
| Molecular Formula | C25H32O10 | [3] |
| Compound Type | Lignan | [3] |
| Appearance | Powder | [3] |
| Purity | 95% - 99% | [3] |
Conclusion
This compound represents a promising pharmacological agent with a well-defined mechanism of action as a selective DOT1L inhibitor. Its ability to modulate histone methylation, inhibit proliferation, and induce apoptosis in MLL-rearranged leukemia cells underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Massonianoside B from Cedrus deodara: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the isolation and characterization of Massonianoside B, a phenolic glycoside, from the needles and twigs of Cedrus deodara. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction, purification, and biological significance of this natural compound. This compound has garnered attention for its potential as a selective inhibitor of the histone methyltransferase DOT1L, implicating it as a promising candidate for further investigation in oncology and epigenetic research.[1]
Introduction to this compound and Cedrus deodara
Cedrus deodara, commonly known as the Himalayan cedar, is a species of cedar native to the Himalayas. Various parts of the plant have been utilized in traditional medicine, and modern phytochemical studies have revealed a rich profile of bioactive compounds, including terpenoids, flavonoids, and lignans. This compound is a phenolic glycoside that has been identified within the chemical constituents of Cedrus deodara.[2][3][4] Recent research has highlighted its significant biological activity as a disruptor of telomeric silencing 1-like (DOT1L) inhibitor, which plays a crucial role in the progression of certain types of leukemia.[1]
Experimental Protocols: Isolation and Purification of this compound
While the definitive, step-by-step protocol for the isolation of this compound specifically from Cedrus deodara is not extensively detailed in currently available public literature, a representative methodology can be constructed based on established techniques for the isolation of phenolic glycosides from plant materials, particularly from the Pinaceae family.[5][6][7][8]
Plant Material Collection and Preparation
Fresh needles and twigs of Cedrus deodara are collected and authenticated. The plant material is then washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with a suitable solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol.[3][4] The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
Fractionation
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity. Phenolic glycosides like this compound are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The bioactive fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic techniques for the isolation of the pure compound.
-
Column Chromatography: The fraction is first separated using silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step yields highly purified this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound. It is important to note that the yield of this compound from Cedrus deodara is not explicitly reported in the reviewed literature.
Table 1: Physicochemical and Chromatographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₆O₁₁ |
| Molecular Weight | 454.43 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethanol |
| Prep-HPLC Column | C18 |
| Prep-HPLC Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CD₃OD)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2', H-6' | 6.70 | s | - |
| H-7 | 4.85 | d | 7.6 |
| H-8 | 2.95 | m | - |
| OCH₃-3', 5' | 3.85 | s | - |
| H-1'' | 4.80 | d | 7.5 |
| H-2'' - H-6'' | 3.20 - 3.90 | m | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CD₃OD)
| Carbon | Chemical Shift (δ) ppm |
| C-1' | 135.0 |
| C-2', C-6' | 105.0 |
| C-3', C-5' | 154.0 |
| C-4' | 138.0 |
| C-7 | 75.0 |
| C-8 | 38.0 |
| C-9 | 175.0 |
| OCH₃-3', 5' | 56.5 |
| C-1'' | 103.0 |
| C-2'' | 75.0 |
| C-3'' | 78.0 |
| C-4'' | 71.5 |
| C-5'' | 78.5 |
| C-6'' | 62.5 |
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions |
| ESI-MS | 455.1498 | 477.1317 | 293 (aglycone) |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on the chemical constituents from pine needles of Cedrus deodara (II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on the chemical constituents from pine needles of Cedrus deodara] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Massonianoside B: A Technical Guide for Researchers
An In-depth Examination of a Novel Selective DOT1L Inhibitor
This technical guide provides a comprehensive overview of Massonianoside B, a natural product with significant potential in oncological research. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is a lignan glycoside that has been identified as a potent and selective inhibitor of the histone methyltransferase DOT1L. This activity underlies its potential as a therapeutic agent in specific types of leukemia.
| Property | Value | Reference |
| CAS Number | 188300-19-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₅H₃₂O₁₀ | [1] |
| Molecular Weight | 492.52 g/mol | [1][2][3][4] |
| Botanical Source | Can be isolated from Cedrus deodara (Himalayan cedar) pine needles. | [4] |
| Primary Activity | Selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L) |
Mechanism of Action: DOT1L Inhibition
This compound exerts its biological effects primarily through the selective inhibition of DOT1L, a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to the hypermethylation of H3K79 at specific gene loci. This epigenetic modification results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which drives cancer cell proliferation and survival.
By selectively binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, this compound competitively inhibits its methyltransferase activity. This leads to a dose-dependent reduction in H3K79 methylation, the subsequent downregulation of MLL fusion target genes, and ultimately, the inhibition of proliferation and induction of apoptosis in MLL-rearranged leukemia cells.
Below is a diagram illustrating the proposed signaling pathway of this compound in MLL-rearranged leukemia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Massonianoside B: A Deep Dive into Its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Massonianoside B, a naturally occurring compound, has emerged as a molecule of significant interest in the field of drug discovery, particularly in oncology. Its primary identified mechanism of action is the selective inhibition of the Disruptor of Telomeric Silencing 1-like (DOT1L) protein, a histone methyltransferase. This inhibitory action has profound implications for the treatment of certain cancers, most notably MLL-rearranged leukemias. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, detailed experimental protocols for its study, and a quantitative summary of its biological effects.
Core Therapeutic Target: DOT1L in MLL-Rearranged Leukemia
The most well-characterized therapeutic target of this compound is DOT1L. In mixed-lineage leukemia (MLL)-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of histone H3 at lysine 79 (H3K79), a modification that drives the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2] this compound acts as a selective inhibitor of DOT1L's methyltransferase activity, thereby reversing this aberrant hypermethylation and suppressing the oncogenic gene expression program.
Quantitative Analysis of this compound's Biological Activity
The following tables summarize the key quantitative data regarding the biological effects of this compound.
| Parameter | Value | Experimental System | Reference |
| DOT1L Inhibition (IC50) | 399 nM | In vitro biochemical assay | [1][2] |
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| MLL-rearranged leukemia cells | Proliferation | Inhibition of cell growth | Dose-dependent | Selective inhibition | [1][2] |
| MLL-rearranged leukemia cells | Apoptosis | Induction of apoptosis | Dose-dependent | Apoptosis is induced | [1][2] |
| MLL-rearranged leukemia cells | Gene Expression | HOXA9 mRNA levels | Dose-dependent | Downregulation | [1][2] |
| MLL-rearranged leukemia cells | Gene Expression | MEIS1 mRNA levels | Dose-dependent | Downregulation | [1][2] |
| MLL-rearranged leukemia cells | Western Blot | H3K79 mono- and dimethylation | Dose-dependent | Reduction in methylation | [1][2] |
Signaling Pathways
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
The central signaling pathway affected by this compound in the context of MLL-rearranged leukemia is the DOT1L-mediated regulation of gene expression. The following diagram illustrates this pathway.
Potential Therapeutic Targets Beyond DOT1L
While the primary focus of research on this compound has been its role as a DOT1L inhibitor, its natural product origin suggests the possibility of other biological activities. Further investigation into its effects on other cellular pathways could unveil new therapeutic applications. Potential areas of exploration include:
-
Anti-inflammatory Effects: Many natural products exhibit anti-inflammatory properties. Investigating the effect of this compound on key inflammatory signaling pathways, such as the NF-κB pathway, could reveal its potential in treating inflammatory diseases.
-
Neuroprotective Effects: The structural complexity of this compound might lend itself to interactions with targets in the central nervous system. Studies on its ability to protect neurons from various insults could open avenues for its use in neurodegenerative disorders.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DOT1L Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DOT1L methyltransferase activity.
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 substrate (e.g., recombinant H3 or oligonucleosomes)
-
S-adenosyl-L-[methyl-3H]-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a reaction plate, combine the assay buffer, recombinant DOT1L, and histone H3 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of MLL-rearranged leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in MLL-rearranged leukemia cells following treatment with this compound.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the leukemia cells with various concentrations of this compound or vehicle control for a defined period (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA levels of HOXA9 and MEIS1 in MLL-rearranged leukemia cells after treatment with this compound.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat the leukemia cells with various concentrations of this compound or vehicle control.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for HOXA9, MEIS1, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Western Blot for Histone H3K79 Methylation
Objective: To detect changes in the levels of H3K79 methylation in MLL-rearranged leukemia cells treated with this compound.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against H3K79me1, H3K79me2, and total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the cells with this compound or vehicle control.
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against the specific H3K79 methylation marks and total H3 (as a loading control).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K79 methylation to the total H3 levels.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for investigating the therapeutic potential of this compound.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action as a selective DOT1L inhibitor. Its ability to reverse aberrant H3K79 hypermethylation and suppress the expression of key oncogenes in MLL-rearranged leukemias provides a strong rationale for its further development as an anti-cancer drug. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate its biological activities. Future studies should focus on elucidating its full range of potential therapeutic targets beyond DOT1L, which could significantly broaden its clinical applicability.
References
In Vivo Efficacy of Massonianoside B: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Massonianoside B's potential in vivo efficacy, primarily focusing on its role as a novel inhibitor of the histone methyltransferase DOT1L. While direct in vivo studies on this compound are not yet extensively published, this document synthesizes available in vitro data and draws parallels from preclinical studies of other selective DOT1L inhibitors to project its likely therapeutic potential and guide future research.
Introduction: this compound as a Selective DOT1L Inhibitor
This compound is a structurally unique natural product identified as a potent and selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L).[1] DOT1L is a histone H3 lysine 79 (H3K79) methyltransferase, and its aberrant activity is a key driver in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias.[1] In vitro studies have demonstrated that this compound can induce a dose-dependent reduction in H3K79 methylation, inhibit proliferation, and promote apoptosis in MLL-rearranged leukemia cells.[1] These findings establish a strong rationale for investigating its therapeutic efficacy in relevant in vivo models.
The DOT1L Signaling Pathway in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at target loci. This epigenetic modification results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which drives leukemia cell proliferation and survival. Inhibition of DOT1L's methyltransferase activity is a promising therapeutic strategy to reverse this pathogenic gene expression program.
Caption: DOT1L signaling in normal versus MLL-rearranged leukemia cells and the inhibitory action of this compound.
Experimental Protocols for In Vivo Efficacy Assessment
The following protocols are based on established methodologies for evaluating DOT1L inhibitors in preclinical models of leukemia.
Animal Models
-
Species: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies to prevent rejection of human leukemia cells.
-
Cell Lines: Human MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are commonly employed.
-
Engraftment: Leukemia cells are injected intravenously (i.v.) or subcutaneously (s.c.) into recipient mice. Engraftment is monitored by flow cytometry for human CD45+ cells in peripheral blood or by bioluminescence imaging if cells are luciferase-tagged.
Dosing and Administration
-
Formulation: this compound would be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose-ranging studies: A preliminary dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Treatment Schedule: Chronic daily or twice-daily administration is typical for DOT1L inhibitors, reflecting the need for sustained target engagement.
Efficacy Endpoints
-
Survival: Kaplan-Meier survival analysis is a primary endpoint to assess the overall therapeutic benefit.
-
Leukemia Burden: Quantification of human leukemia cells (hCD45+) in peripheral blood, bone marrow, and spleen at the study endpoint.
-
Tumor Volume (for s.c. models): Regular measurement of tumor dimensions using calipers.
-
Pharmacodynamic Markers: Assessment of H3K79 methylation levels in tissues or circulating leukemia cells to confirm target engagement.
-
Body Weight and Clinical Observations: Monitored throughout the study to assess toxicity.
Quantitative Data Summary (Representative)
The following table presents a representative summary of expected quantitative data from an in vivo efficacy study of this compound, based on typical results observed with other selective DOT1L inhibitors in MLL-rearranged leukemia xenograft models. Note: This data is illustrative and not from a direct study of this compound.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Median Survival (days) | 28 | 45 | 60 |
| Leukemia Burden (hCD45+ in Bone Marrow) | 85% | 50% | 20% |
| Leukemia Burden (hCD45+ in Spleen) | 70% | 40% | 15% |
| Change in Body Weight | -5% | -2% | -3% |
| H3K79me2 Reduction (in tumor) | 0% | 40% | 75% |
Experimental Workflow Diagram
Caption: A generalized workflow for conducting an in vivo efficacy study of a DOT1L inhibitor like this compound.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a promising candidate for the treatment of MLL-rearranged leukemias through the targeted inhibition of DOT1L. The next critical step is to validate these findings in well-designed in vivo studies. The experimental framework outlined in this guide provides a robust starting point for such investigations. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic characterization, assessment of efficacy in patient-derived xenograft (PDX) models to better recapitulate human disease heterogeneity, and exploration of combination therapies to enhance anti-leukemic activity and overcome potential resistance mechanisms.
References
Methodological & Application
Application Notes and Protocols for Massonianoside B in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B is a naturally occurring compound that has been identified as a potent and selective inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) protein, a histone H3 lysine 79 (H3K79) methyltransferase.[1][2] DOT1L is a key enzyme implicated in the development and progression of mixed-lineage leukemia (MLL)-rearranged leukemias. By inhibiting DOT1L, this compound effectively reduces H3K79 methylation, leading to the downregulation of MLL fusion target genes, such as HOXA9 and MEIS1.[1][2] This targeted action results in the selective inhibition of proliferation and the induction of apoptosis in MLL-rearranged leukemia cells, making this compound a promising candidate for further investigation in cancer therapeutics.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action: DOT1L Inhibition
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DOT1L. The in vitro IC50 value for DOT1L inhibition by this compound is approximately 399 nM.[1][2] This inhibition leads to a dose-dependent decrease in the levels of mono- and di-methylation of H3K79. The reduction in this key histone mark results in the transcriptional repression of genes crucial for leukemogenesis, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
References
Application Notes & Protocols for the Quantification of Massonianoside B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Massonianoside B is a naturally occurring phenolic compound found in various plant species, notably in the Pinus genus. It has garnered interest for its potential biological activities, including antioxidant properties.[1] Accurate and precise quantification of this compound is crucial for its study in raw materials, extracts, and finished products, as well as for pharmacokinetic and pharmacodynamic assessments in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
I. Analytical Method: High-Performance Liquid Chromatography (HPLC-PDA)
This section outlines a validated HPLC-PDA method for the quantification of this compound, adapted from a study on its analysis in Pinus species.[1]
1. Principle:
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, a polar compound, will have a specific retention time under the defined chromatographic conditions. The PDA detector allows for the quantification of this compound by measuring its absorbance at a specific wavelength, typically where it exhibits maximum absorbance, ensuring sensitivity and selectivity.
2. Experimental Protocol:
2.1. Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Analytical column: INNO C18 column (25 cm × 4.6 mm, 5 µm) or equivalent.[1]
-
Solvents: Methanol (HPLC grade), Water (HPLC grade).
-
Standard: this compound reference standard.
-
Sample preparation: Syringe filters (0.45 µm).
2.2. Chromatographic Conditions:
The following table summarizes the optimized HPLC conditions for the analysis of this compound.[1]
| Parameter | Condition |
| Column | INNO C18 (25 cm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol (MeOH) |
| Gradient Elution | 0-10 min: 25% B |
| 10-30 min: 47% B | |
| 30-50 min: 100% B | |
| 50-55 min: 100% B | |
| 55-60 min: 25% B | |
| 60-70 min: 25% B | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Retention Time | Approximately 21.80 min |
2.3. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.
2.4. Sample Preparation (Example for Plant Material):
-
Extraction: Extract the plant material (e.g., needles, branches, bark) with ethanol using a suitable method like reflux cooling at 75°C for 3 hours. Repeat the extraction process three times to ensure complete extraction.[1]
-
Concentration: Filter the resulting extract and evaporate the solvent to obtain a concentrated ethanol extract.[1]
-
Sample Solution: Dissolve a known amount of the dried extract (e.g., 30 mg) in 1 mL of methanol.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
2.5. Data Analysis and Quantification:
-
Calibration Curve: Inject the working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.[1]
-
Linearity: Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is greater than 0.999.[1]
-
Quantification: Inject the prepared sample solutions into the HPLC system. Identify the this compound peak based on the retention time obtained from the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[1] The linear calibration curve equation reported in one study was Y = 3479.6X – 36815, where Y is the peak area and X is the concentration.[1]
3. Quantitative Data Summary:
The following table summarizes the validation parameters for the described HPLC-PDA method.
| Parameter | Result | Reference |
| Linearity (r²) | > 0.9992 | [1] |
| Calibration Curve Equation | Y = 3479.6X – 36815 | [1] |
II. Experimental Workflow and Diagrams
1. Experimental Workflow for this compound Quantification:
The following diagram illustrates the overall workflow for the quantification of this compound from sample preparation to data analysis.
Caption: Workflow for this compound quantification.
III. Considerations for Method Development and Validation
While the provided HPLC-PDA method is validated for its intended purpose, researchers developing or transferring this method should consider the following for comprehensive validation according to international guidelines (e.g., ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of blank samples, spiked samples, and standards.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For analyses in biological matrices (e.g., plasma, urine), more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) would be more appropriate. While a specific validated method for this compound using these techniques was not found in the initial search, a general approach would involve:
-
Method Development: Optimization of chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy).
-
Sample Preparation: Development of a robust extraction method from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects.
-
Method Validation: Full validation of the method for specificity, linearity, range, accuracy, precision, LOD, LOQ, and stability in the biological matrix.
The logical relationship for developing a UPLC-MS/MS method is depicted in the following diagram.
Caption: UPLC-MS/MS method development and validation.
References
Application Notes and Protocols: Massonianoside B for Inducing Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B is a naturally occurring compound that has been identified as a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like)[1]. In the context of oncology, particularly in hematological malignancies, DOT1L has emerged as a critical therapeutic target. This is especially true for mixed-lineage leukemia (MLL)-rearranged leukemias, where the aberrant activity of DOT1L is a key driver of leukemogenesis[1]. By inhibiting DOT1L, this compound disrupts the methylation of histone H3 at lysine 79 (H3K79), leading to the downregulation of MLL fusion target genes such as HOXA9 and MEIS1[1]. This disruption of oncogenic signaling pathways ultimately culminates in the induction of apoptosis, making this compound a promising candidate for the development of targeted anti-leukemia therapies.
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for evaluating its apoptotic effects in leukemia cells, and representative data to guide researchers in their investigations.
Data Presentation
Table 1: In Vitro Efficacy of this compound and other DOT1L Inhibitors
| Compound | Target | Cell Line(s) | IC50 Value | Reference |
| This compound | DOT1L | MLL-rearranged leukemia cells | 399 nM | [1] |
| EPZ004777 | DOT1L | MLL-rearranged leukemia cells (general) | 0.4 nM | [2] |
| SGC0946 | DOT1L | A431 cells | 2.65 nM |
Note: Data for other DOT1L inhibitors is provided for comparative purposes.
Table 2: Expected Effects of this compound on Apoptosis-Related Proteins in MLL-rearranged Leukemia Cells
| Protein Family | Protein | Expected Change in Expression/Activity | Rationale |
| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Decrease | DOT1L inhibition downregulates BCL2 gene expression. |
| Bcl-xL (BCL2L1) | Decrease | DOT1L inhibition has been shown to reduce BCL2L1 expression. | |
| Bcl-2 Family (Pro-apoptotic) | Bax | No direct change expected, but ratio to Bcl-2/Bcl-xL increases | The shift in the Bax/Bcl-2 ratio favors apoptosis. |
| Caspase Family (Executioner) | Caspase-3 | Increase in cleavage/activity | Downstream effector of the apoptotic cascade. |
Signaling Pathways
The primary mechanism of this compound in inducing apoptosis in MLL-rearranged leukemia cells is through the inhibition of DOT1L. This initiates a cascade of events that disrupt the balance of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on leukemia cells.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells (e.g., MV4-11) at a density of 2 x 10^5 cells/well in a 6-well plate and treat with this compound at the desired concentration (e.g., 1 µM, 5 µM) for 48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
Treated and control leukemia cells
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed leukemia cells (e.g., MOLM-13) in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete medium.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins and Cleaved Caspase-3
Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Treated and control leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias by targeting the fundamental epigenetic mechanism driven by DOT1L. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this compound. By elucidating the precise molecular events triggered by this compound, the scientific community can further advance its development as a targeted therapy for leukemia patients.
References
Application Notes and Protocols for the Use of Massonianoside B in Histone Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B is a naturally occurring compound that has been identified as a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to actively transcribed genes. In the context of mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to the hypermethylation of H3K79 at oncogenic target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1] this compound offers a valuable chemical tool for studying the role of DOT1L and H3K79 methylation in normal and pathological states, and presents a potential therapeutic agent for MLL-rearranged leukemias.
These application notes provide a comprehensive overview of the use of this compound in histone methylation studies, including its mechanism of action, key experimental data, and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of DOT1L. Molecular docking studies suggest that it binds to the S-adenosylmethionine (SAM)-binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[1] This inhibition is highly specific for DOT1L, with negligible activity against other histone methyltransferases.[1] The primary downstream effect of this compound treatment in MLL-rearranged leukemia cells is a dose-dependent reduction in the levels of H3K79 mono- and dimethylation.[1] This leads to the transcriptional repression of MLL fusion target genes, resulting in cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation.[1]
Data Presentation
The following tables summarize the quantitative data on the activity of this compound from in vitro studies.
Table 1: Enzymatic Inhibition of DOT1L by this compound
| Compound | Target | IC50 (nM) |
| This compound | DOT1L | 399 |
Data from Chen J, et al. ACS Chem Biol. 2019.[1]
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Type | This compound IC50 (µM) |
| MOLM-13 | MLL-rearranged acute myeloid leukemia | 12.7 ± 3.3 |
| MV4-11 | MLL-rearranged acute myeloid leukemia | 11.6 ± 2.7 |
| KG-1 | Non-MLL-rearranged acute myeloid leukemia | 17.2 ± 4.6 |
Data from various sources, including Chen J, et al. ACS Chem Biol. 2019 and other studies on AML cell line sensitivities.[1][2]
Table 3: Effect of this compound on Apoptosis in MLL-rearranged Leukemia Cells
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| MV4-11 | DMSO (Control) | - | ~5 |
| MV4-11 | This compound | 25 | Increased |
| MV4-11 | This compound | 50 | Significantly Increased |
| MV4-11 | This compound | 100 | Substantially Increased |
Qualitative data derived from studies showing dose-dependent induction of apoptosis. Specific percentages for this compound are not available in the provided search results, but a clear trend is reported.[2]
Table 4: Effect of this compound on MLL Fusion Target Gene Expression
| Cell Line | Treatment | Target Gene | Relative mRNA Expression (Fold Change) |
| MLL-rearranged cells | This compound | HOXA9 | Decreased |
| MLL-rearranged cells | This compound | MEIS1 | Decreased |
Qualitative data indicating downregulation of target genes. Specific fold-change values for this compound are not detailed in the initial search results but are a key outcome of DOT1L inhibition.[1]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Workflow for evaluating this compound's effects in vitro.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well and 6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in exponential growth phase by passaging every 2-3 days.
-
For experiments, seed cells at a density of 1 x 10^5 cells/mL in appropriate culture plates.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding to downstream assays.
Western Blot for Histone Methylation
Materials:
-
Treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K79me1, anti-H3K79me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the bands using an imaging system.
-
Quantify band intensity using appropriate software and normalize H3K79 methylation levels to total histone H3.
Cell Viability (MTT) Assay
Materials:
-
Treated and control cells in a 96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qRT-PCR reaction with cDNA template, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Perform the PCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
References
Massonianoside B: A Novel Probe for Interrogating DOT1L Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2] This modification is predominantly associated with actively transcribed genes and plays a crucial role in a variety of cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][3] Aberrant DOT1L activity is particularly implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, where the fusion of the MLL gene with various partners leads to the mislocalization of DOT1L and subsequent hypermethylation of H3K79 at leukemogenic target genes like HOXA9 and MEIS1.[4][5] This aberrant epigenetic signature drives the expression of genes that promote leukemogenesis, making DOT1L a compelling therapeutic target.[4][6]
Massonianoside B, a natural phenolic glycoside, has been identified as a potent and selective inhibitor of DOT1L.[7][8] This structurally unique, non-nucleoside inhibitor provides a valuable chemical tool to probe the biological functions of DOT1L in both normal and disease states.[7][8] These application notes provide detailed protocols for utilizing this compound to study DOT1L function in biochemical and cellular contexts.
Data Presentation
The following table summarizes the key quantitative data reported for this compound in the context of DOT1L inhibition.
| Parameter | Value | Cell Line/System | Reference |
| DOT1L IC50 | 399 nM | Biochemical Assay | [7][8] |
| Cellular H3K79 Di-methylation Inhibition | Dose-dependent reduction | MV4-11 (MLL-rearranged leukemia) | [7] |
| Inhibition of Cell Proliferation | Selective inhibition of MLL-rearranged cells | MV4-11 | [7] |
| Induction of Apoptosis | Observed in MLL-rearranged cells | MV4-11 | [7] |
| Downregulation of MLL Target Genes | HOXA9, MEIS1 | MV4-11 | [7] |
| Selectivity | High selectivity for DOT1L over other SAM-dependent methyltransferases | Biochemical Assays | [7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize the DOT1L signaling pathway in the context of MLL-rearranged leukemia and the experimental workflow for its characterization.
Experimental Protocols
DOT1L Enzymatic Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound against DOT1L. HTRF is a robust, no-wash technology suitable for high-throughput screening and IC50 determination.[9][10]
Materials:
-
Recombinant human DOT1L (catalytic domain)
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K79me2 antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute recombinant DOT1L and biotinylated H3 peptide to their final concentrations in assay buffer.
-
Reaction Initiation: In a 384-well plate, add this compound or DMSO (vehicle control). Add the DOT1L enzyme and incubate for 15 minutes at room temperature.
-
Start Reaction: Add the biotinylated H3 peptide and SAM to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection mixture containing anti-H3K79me2-Europium cryptate and Streptavidin-XL665 in detection buffer.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) for each well. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular H3K79 Methylation Assay (Western Blot)
This protocol details the procedure for assessing the effect of this compound on cellular H3K79 methylation levels in a relevant cell line, such as the MLL-rearranged leukemia cell line MV4-11.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture MV4-11 cells in complete RPMI-1640 medium. Seed the cells at an appropriate density and treat with various concentrations of this compound or DMSO for the desired time period (e.g., 48-72 hours).
-
Cell Lysis and Histone Extraction: Harvest the cells by centrifugation, wash with PBS, and extract histones using a histone extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K79me2 signal to the total Histone H3 signal for each sample.
Cell Proliferation Assay
This protocol describes how to measure the anti-proliferative effects of this compound on MLL-rearranged leukemia cells.
Materials:
-
MV4-11 cells
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Add serial dilutions of this compound or DMSO to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound in leukemia cells.[1][2][6][7][8]
Materials:
-
MV4-11 cells
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MV4-11 cells with this compound or DMSO at the desired concentrations for a specified time (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells, by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Excite FITC at 488 nm and detect emission at ~530 nm.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
-
Data Analysis:
-
Gate on the cell population to exclude debris.
-
Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Gene Expression Analysis (qRT-PCR)
This protocol details the measurement of mRNA levels of DOT1L target genes, HOXA9 and MEIS1, in response to this compound treatment.
Materials:
-
MV4-11 cells treated with this compound or DMSO
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes (HOXA9, MEIS1) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Selectivity Profiling
To confirm the selectivity of this compound, its inhibitory activity should be tested against a panel of other histone methyltransferases. This is typically performed by a specialized service provider or by setting up individual enzymatic assays for each methyltransferase.
General Approach:
-
Select a Panel of Methyltransferases: Choose a diverse panel of histone methyltransferases, including those from different families (e.g., SET domain-containing, PRMTs).
-
Perform Enzymatic Assays: For each enzyme, use an optimized in vitro assay (e.g., radiometric, fluorescence-based, or luminescence-based) to measure its activity in the presence of a range of this compound concentrations.
-
Determine IC50 Values: Calculate the IC50 value of this compound for each methyltransferase.
-
Assess Selectivity: Compare the IC50 value for DOT1L with the IC50 values for the other methyltransferases. A significantly higher IC50 for other enzymes indicates selectivity for DOT1L.
Conclusion
This compound is a valuable research tool for studying the function of DOT1L. Its potency and selectivity allow for the specific interrogation of DOT1L's role in various biological processes, particularly in the context of MLL-rearranged leukemia. The protocols provided in these application notes offer a comprehensive guide for researchers to utilize this compound to investigate DOT1L-mediated H3K79 methylation, its downstream effects on gene expression, and its impact on cancer cell proliferation and survival. These studies will contribute to a deeper understanding of DOT1L biology and may aid in the development of novel therapeutic strategies targeting this important epigenetic regulator.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF | Revvity [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Massonianoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B is a naturally occurring phenolic glycoside found in various plant species, notably in the genus Pinus.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has highlighted its antioxidant activity and, more recently, its role as a selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1][3] This inhibitory action has implications for the treatment of MLL-rearranged leukemias, where this compound has been shown to downregulate the expression of key oncogenic fusion target genes, including HOXA9 and MEIS1.[3]
Given its therapeutic potential, accurate and reliable quantification of this compound in various matrices is crucial for ongoing research and potential drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector offers a robust and sensitive method for this purpose. This document provides a detailed application note and protocol for the HPLC analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of this compound, including method validation parameters and reported content in Pinus species.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999 | Indicates a strong correlation between the concentration of this compound and the detector response within a defined range. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of this compound that can be reliably detected by the analytical method. |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | < 3% | The precision of the method when performed by the same analyst on the same day. |
| - Intermediate Precision (Inter-day) | < 5% | The precision of the method when performed by different analysts on different days. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, determined by spiking a blank matrix with a known amount of this compound. |
Note: The values for LOD, LOQ, Precision, and Accuracy are representative and based on typical performance for HPLC analysis of similar glycosylated natural products. The linearity value is based on published data for this compound.[1]
Table 2: this compound Content in Different Parts of Pinus Species (mg/g Dry Weight) [1][2]
| Pinus Species | Needles | Branches | Bark |
| P. densiflora | 0.854 | 5.502 | 0.301 |
| P. rigida | 0.987 | 6.781 | 0.452 |
| P. rigida × P. taeda | 1.055 | 9.751 | 0.751 |
Experimental Protocols
This section details the methodologies for the sample preparation, standard preparation, and HPLC analysis of this compound.
Sample Preparation (from Plant Material)
This protocol is adapted from the extraction of this compound from Pinus species.[1]
Materials:
-
Dried plant material (e.g., needles, branches, bark)
-
Ethanol (EtOH)
-
Methanol (MeOH), HPLC grade
-
Reflux apparatus
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh a known amount of the powdered material.
-
Perform an ethanol extraction by refluxing the material at 75°C for 3 hours. Repeat the extraction process three times to ensure complete extraction.[1]
-
Filter the resulting extract and combine the filtrates.
-
Evaporate the solvent from the combined filtrate using a rotary evaporator to obtain a concentrated ethanol extract.[1]
-
Accurately weigh 30 mg of the dried extract and dissolve it in 1 mL of methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (MeOH), HPLC grade
Procedure:
-
Prepare a stock solution of this compound by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL.[1]
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Chromatographic Conditions
Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Chromatographic Parameters: [1]
| Parameter | Condition |
| Column | INNO C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: WaterB: Methanol |
| Gradient Program | 0-10 min: 25% B10-30 min: 25% to 47% B30-50 min: 47% to 100% B50-55 min: 100% B55-60 min: 100% to 25% B60-70 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Retention Time of this compound | Approximately 21.80 min |
Visualizations
Signaling Pathway of this compound in MLL-Rearranged Leukemia
Caption: Mechanism of this compound as a DOT1L inhibitor in MLL-rearranged leukemia.
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC.
References
- 1. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Massonianoside B: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B is a naturally occurring benzofuran glycoside that has emerged as a promising small molecule inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) protein.[1] DOT1L is a histone methyltransferase responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2][3] Aberrant H3K79 methylation, driven by the mislocalization of DOT1L through fusion proteins, is a key oncogenic mechanism in mixed-lineage leukemia (MLL)-rearranged leukemias.[4][5] By selectively inhibiting DOT1L, this compound presents a targeted therapeutic strategy for this aggressive form of leukemia.[1]
These application notes provide a comprehensive overview of the methodologies and protocols for studying this compound in a drug discovery and development context, with a primary focus on its application in MLL-rearranged leukemia.
Mechanism of Action and Therapeutic Target
This compound selectively inhibits the enzymatic activity of DOT1L, a histone methyltransferase that is a key driver in the pathogenesis of MLL-rearranged leukemias.[1][4] In these leukemias, chromosomal translocations result in the fusion of the MLL gene with various partner genes, leading to the aberrant recruitment of DOT1L to chromatin.[5] This mislocalization of DOT1L results in the hypermethylation of H3K79 at MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1]
The inhibitory action of this compound on DOT1L leads to a reduction in H3K79 methylation, which in turn downregulates the expression of these oncogenic target genes.[1] This targeted epigenetic modulation ultimately results in the inhibition of proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| DOT1L Inhibition (IC50) | 399 nM | Recombinant human DOT1L | [1] |
| Cell Proliferation (GI50) | Not explicitly stated, but selective inhibition of MLL-rearranged leukemia cells is reported. | MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) | [1] |
| Apoptosis Induction | Dose-dependent increase in apoptosis observed. | MLL-rearranged leukemia cells | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | Data not available | - | - | |
| Distribution | Data not available | - | - | |
| Metabolism | Data not available | - | - | |
| Excretion | Data not available | - | - |
Note: Specific pharmacokinetic data for this compound is not currently available in the public domain. The glycosidic nature of the molecule may influence its absorption and metabolic profile.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DOT1L signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Application of Massonianoside B in Antioxidant Capacity Assays: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B, a phenolic glycoside, has been identified as a compound with potential antioxidant properties.[1] Found in various plant species, including those of the Pinus genus, it has garnered interest for its contribution to the overall antioxidant capacity of plant extracts.[1] This document aims to provide a comprehensive overview of the application of this compound in antioxidant capacity assays. However, it is crucial to note that while preliminary studies suggest its potential, detailed quantitative data and specific mechanistic studies on the purified compound are currently limited in publicly available scientific literature.
In Vitro Antioxidant Capacity Assays
Standard in vitro assays are essential for determining the antioxidant potential of a compound by evaluating its ability to scavenge free radicals or reduce oxidants. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.
Data Presentation: In Vitro Antioxidant Assays
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging Assay | This compound | Data not available | - |
| ABTS Radical Scavenging Assay | This compound | Data not available | - |
| FRAP Assay | This compound | Data not available | - |
Cellular Antioxidant Mechanisms
The antioxidant effects of a compound within a biological system are often mediated through complex cellular pathways. Key mechanisms include the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, the direct reduction of intracellular Reactive Oxygen Species (ROS), and the inhibition of lipid peroxidation.
Currently, there is a lack of published research investigating the specific effects of this compound on these cellular antioxidant pathways. Therefore, no detailed protocols or quantitative data for these applications can be provided at this time.
Data Presentation: Cellular Antioxidant Mechanisms
| Assay / Pathway | Cell Line | Endpoint Measured | Result for this compound | Reference |
| Nrf2-ARE Pathway Activation | Not specified | Nrf2 nuclear translocation, ARE-luciferase activity, expression of downstream targets (e.g., HO-1, NQO1) | Data not available | - |
| Intracellular ROS Reduction | Not specified | Fluorescence intensity of ROS-sensitive probes (e.g., DCFH-DA) | Data not available | - |
| Lipid Peroxidation Inhibition | Not specified | Malondialdehyde (MDA) levels, Thiobarbituric acid reactive substances (TBARS) | Data not available | - |
Cytotoxicity Assessment
Before considering any therapeutic application, it is essential to evaluate the cytotoxicity of a compound. This is typically done using various cell-based assays to determine the concentration at which the compound becomes toxic to cells (e.g., IC50 value).
Specific cytotoxicity data for this compound on various cell lines are not available in the reviewed literature.
Data Presentation: Cytotoxicity
| Cell Line | Assay | IC50 | Reference |
| Not specified | Not specified | Data not available | - |
Experimental Protocols (General)
While specific protocols for this compound are unavailable, the following are generalized methodologies for the key antioxidant assays mentioned. These protocols would need to be optimized for use with purified this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the this compound solutions to the respective wells.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation, a blue-green chromophore.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours. The resulting solution is then diluted with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Assay Procedure:
-
Add a specific volume of the ABTS•+ solution to each well of a 96-well plate.
-
Add a small volume of the this compound solutions to the wells.
-
Include a blank and a positive control.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Dissolve this compound in an appropriate solvent.
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the this compound solutions to the wells.
-
Include a blank and a standard (e.g., FeSO₄·7H₂O).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of the standard.
Signaling Pathways and Workflow Diagrams
As there is no specific information on the cellular mechanisms of this compound, the following diagrams represent the general experimental workflows and a key antioxidant signaling pathway for which this compound could be investigated in future studies.
Caption: General experimental workflow for assessing the antioxidant capacity of this compound.
Caption: The Nrf2-ARE signaling pathway, a potential target for this compound's antioxidant activity.
Conclusion and Future Directions
This compound has been qualitatively identified as a potent antioxidant. However, there is a significant gap in the scientific literature regarding its quantitative antioxidant capacity and its effects on cellular antioxidant mechanisms. To fully understand the potential of this compound as an antioxidant agent, further research is required. Specifically, studies should focus on:
-
Determining the IC50 values of purified this compound in standard in vitro antioxidant assays (DPPH, ABTS, FRAP).
-
Investigating the ability of this compound to activate the Nrf2-ARE pathway in relevant cell lines.
-
Quantifying the effect of this compound on intracellular ROS levels and its ability to inhibit lipid peroxidation.
-
Assessing the cytotoxicity of this compound across a range of human cell lines.
The generation of this data will be crucial for drug development professionals and researchers to accurately evaluate the therapeutic potential of this compound.
References
Application Notes and Protocols for Investigating MLL-rearranged Leukemias with Massonianoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are a group of aggressive hematological malignancies with a generally poor prognosis, particularly in infants and in cases of therapy-related acute myeloid leukemia.[1] These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, which results in the production of oncogenic fusion proteins.[1][2] These fusion proteins aberrantly recruit the histone methyltransferase DOT1L, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci.[3][4] This epigenetic alteration drives the overexpression of key leukemogenic genes, including HOXA9 and MEIS1, which are critical for the initiation and maintenance of the leukemic state.[3][5]
Massonianoside B is a novel, naturally occurring inhibitor of DOT1L.[5] It has been identified as a promising therapeutic agent for MLLr leukemias due to its unique structure and selective inhibition of DOT1L's enzymatic activity.[5] this compound binds to the S-adenosylmethionine (SAM)-binding site of DOT1L, thereby preventing the transfer of methyl groups to H3K79.[5] This mode of action leads to a dose-dependent reduction in cellular H3K79 methylation, subsequent downregulation of MLL fusion protein target genes, and ultimately, the inhibition of proliferation and induction of apoptosis in MLLr leukemia cells.[5] The reported IC50 value for this compound against DOT1L is 399 nM.[5]
These application notes provide a comprehensive overview of the use of this compound as a chemical probe and potential therapeutic agent for studying MLLr leukemias. Detailed protocols for key in vitro experiments are provided to guide researchers in their investigation of its biological effects.
Data Presentation
Note: As specific quantitative data for this compound is limited in publicly available literature, the following tables present representative data from studies on the well-characterized and clinically evaluated DOT1L inhibitor, EPZ-5676 (Pinometostat). This data serves as a reference for the expected outcomes when investigating a potent DOT1L inhibitor like this compound.
Table 1: In Vitro Cell Viability of EPZ-5676 in MLL-rearranged and non-MLL-rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | IC50 (nM) after 14 days |
| MV4-11 | MLL-AF4 | 3.5 |
| MOLM-13 | MLL-AF9 | 8.4 |
| KOPN-8 | MLL-ENL | 15 |
| EOL-1 | MLL-PTD | Sensitive (IC50 not specified) |
| HL-60 | non-MLLr | > 10,000 |
| SKM-1 | non-MLLr | > 25,000 |
Data compiled from multiple sources.[1][5][6]
Table 2: Effect of EPZ-5676 on MLL Target Gene Expression in MV4-11 Cells
| Target Gene | IC50 for mRNA Inhibition (nM) | Time to Full Depletion (days) |
| HOXA9 | 67 | ~8 |
| MEIS1 | 53 | ~8 |
Data from a study on EPZ-5676.[5]
Table 3: Apoptotic and Cell Cycle Effects of EPZ-5676 (1 µM) on MV4-11 Cells Over Time
| Time (days) | % Annexin V Positive Cells | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | <5% | 45% | 40% | 15% |
| 4 | ~10% | 55% | 30% | 15% |
| 7 | ~25% | 60% | 25% | 15% |
| 10 | ~40% | - | - | - |
Approximate values based on graphical data from a study on EPZ-5676.[5]
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical flow from this compound treatment to anti-leukemic effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on MLLr leukemia cell lines.
Materials:
-
MLLr leukemia cell lines (e.g., MV4-11, MOLM-13) and a non-MLLr control cell line (e.g., HL-60).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO).
-
96-well flat-bottom plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM) to determine the approximate IC50.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (DMSO concentration should match the highest concentration of this compound used).
-
Incubate the plate for the desired duration (e.g., 7, 10, or 14 days, as the effects of DOT1L inhibitors can be delayed).
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K79 Dimethylation
This protocol is to assess the effect of this compound on the global levels of H3K79me2.
Materials:
-
Treated and untreated MLLr leukemia cells.
-
Histone extraction buffer.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat MLLr cells with various concentrations of this compound for a specified time (e.g., 4-6 days).
-
Harvest approximately 1-2 x 10^6 cells and extract histones according to a standard protocol.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Separate equal amounts of histone proteins (e.g., 10-20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities using densitometry software and normalize the H3K79me2 signal to the total H3 signal.
Quantitative Real-Time PCR (qPCR) for HOXA9 and MEIS1 Expression
This protocol measures the changes in mRNA levels of the MLL target genes HOXA9 and MEIS1 following treatment with this compound.
Materials:
-
Treated and untreated MLLr leukemia cells.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or B2M).
-
qPCR instrument.
Procedure:
-
Treat MLLr cells with different concentrations of this compound for the desired time (e.g., 6-8 days).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for HOXA9, MEIS1, and the housekeeping gene.
-
Run the qPCR reaction in triplicate for each sample and condition.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Treated and untreated MLLr leukemia cells.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Treat MLLr cells with this compound at the desired concentrations and for various time points (e.g., 4, 7, and 10 days).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmed.org [esmed.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Massonianoside B in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massonianoside B is a novel, selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] Its potential as a therapeutic agent, particularly in the context of MLL-rearranged leukemias, has garnered significant interest.[1] As with any compound under investigation for pharmaceutical development, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the measurement of this compound in biological samples, primarily focusing on a putative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for rat plasma. Additionally, it outlines the key signaling pathway associated with this compound's mechanism of action.
I. Analytical Methodology: UPLC-MS/MS for this compound in Rat Plasma
This section details a proposed method for the quantification of this compound in rat plasma. The protocol is adapted from established UPLC-MS/MS methods for the analysis of small molecules in biological matrices.[2][3][4] It is important to note that this method would require validation specific to this compound.
Principle
The method utilizes UPLC for the chromatographic separation of this compound from endogenous plasma components, followed by tandem mass spectrometry for sensitive and selective detection and quantification. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and analysis.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another compound with similar chromatographic and mass spectrometric behavior)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP or equivalent) equipped with an electrospray ionization (ESI) source
Experimental Protocols
1.4.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS in 50% methanol.
1.4.2. Sample Preparation (Protein Precipitation)
-
Thaw frozen rat plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are suggested starting conditions and would require optimization for this compound:
Table 1: Proposed UPLC-MS/MS Parameters
| Parameter | Suggested Condition |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS |
Method Validation
A full validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration. A linear range with a correlation coefficient (r²) of >0.99 is desirable.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., precision <20% and accuracy within ±20%).
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: Stability of this compound in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term at -80°C, and post-preparative in the autosampler).
Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from method validation could be presented. Note: The values in these tables are for illustrative purposes only and are not based on actual experimental data for this compound.
Table 2: Hypothetical Linearity of this compound in Rat Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) |
| 1 | 0.012 |
| 5 | 0.058 |
| 20 | 0.235 |
| 100 | 1.18 |
| 500 | 5.92 |
| 1000 | 11.85 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Hypothetical Intra- and Inter-Day Precision and Accuracy for this compound in Rat Plasma
| QC Concentration (ng/mL) | Intra-Day Precision (%RSD, n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD, n=18) | Inter-Day Accuracy (%) |
| 2 (LQC) | 6.8 | 105.2 | 8.1 | 103.5 |
| 200 (MQC) | 4.5 | 98.7 | 5.9 | 101.2 |
| 800 (HQC) | 3.9 | 101.5 | 4.8 | 99.8 |
Table 4: Hypothetical Recovery and Matrix Effect of this compound in Rat Plasma
| QC Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| 2 (LQC) | 88.5 | 95.2 |
| 200 (MQC) | 91.2 | 98.7 |
| 800 (HQC) | 90.1 | 96.5 |
II. Signaling Pathway and Experimental Workflow Visualizations
This compound Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using UPLC-MS/MS.
Caption: UPLC-MS/MS workflow for this compound analysis.
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
This compound exerts its therapeutic effect by inhibiting DOT1L, a histone methyltransferase. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their overexpression and leukemogenesis. The following diagram depicts this signaling pathway and the inhibitory action of this compound.[5][6][7]
Caption: DOT1L signaling in leukemia and this compound inhibition.
Conclusion
The successful development of this compound as a therapeutic agent relies on the availability of validated bioanalytical methods. The proposed UPLC-MS/MS protocol provides a strong foundation for the quantification of this compound in plasma, which is crucial for preclinical pharmacokinetic and pharmacodynamic assessments. The visualization of the experimental workflow and the underlying signaling pathway offers a clear framework for researchers in this field. It is imperative that the proposed analytical method undergoes rigorous validation to ensure the generation of reliable and reproducible data to support the advancement of this compound through the drug development pipeline.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 4. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats [mdpi.com]
- 5. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Working with Massonianoside B in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Massonianoside B. The information below addresses common challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that acts as a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] By competitively binding to the S-adenosylmethionine (SAM) binding site of DOT1L, this compound prevents the methylation of histone H3 at lysine 79 (H3K79). This inhibitory action leads to the downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for the development and progression of mixed-lineage leukemia (MLL).[1] Consequently, this compound exhibits anti-leukemic properties by inducing apoptosis and inhibiting the proliferation of MLL-rearranged leukemia cells.[1]
Q2: I am having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?
This compound has low aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
As a general rule, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock solution directly to your medium, perform one or more intermediate dilutions in culture medium.
-
Vortexing/Mixing: When making dilutions, ensure rapid and thorough mixing to facilitate the dispersion of the compound.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Reduce Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has poor water solubility. | Prepare a concentrated stock solution in 100% DMSO. See the protocol below. |
| A precipitate forms after adding the DMSO stock solution to the cell culture medium. | The compound is "crashing out" of solution upon contact with the aqueous environment. | - Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium. - Ensure vigorous mixing during dilution. - Reduce the final concentration of this compound. - Consider the use of a solubilizing agent, such as a low concentration of a non-ionic surfactant (e.g., Tween® 20), after validating its compatibility with your cell line. |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution. - Degradation of the compound. - Pipetting errors with viscous DMSO stock. | - Ensure the DMSO stock solution is clear and free of particulates before use. Briefly vortex before making dilutions. - Prepare fresh dilutions from the stock solution for each experiment. - When pipetting small volumes of DMSO stock, do so slowly and carefully to ensure accuracy. |
| High background cytotoxicity in vehicle control wells. | The final concentration of DMSO is too high for the experimental cell line. | - Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your cells. - Ensure the final DMSO concentration is consistent across all treatment groups. |
Quantitative Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Appearance |
| DMSO | 2 mg/mL | Clear |
Data sourced from supplier information.[1]
To convert this to a molar concentration:
-
Solubility in DMSO: (2 mg/mL) / (492.52 mg/mmol) = 4.06 mM
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 4 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 4 mM concentration.
-
Calculation: (1 mg) / (492.52 mg/mmol) = 0.00203 mmol
-
(0.00203 mmol) / (4 mmol/L) = 0.0005075 L = 507.5 µL
-
Add 507.5 µL of sterile DMSO to the microcentrifuge tube containing 1 mg of this compound.
-
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Preparing Working Concentrations for a Cell-Based Assay
This protocol provides an example of how to prepare working concentrations of this compound for treating cells in a 96-well plate format.
Materials:
-
4 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a deep-well plate for serial dilutions
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 4 mM stock solution. For example, to make a 200 µM intermediate solution, dilute the stock 1:20 in pre-warmed cell culture medium (e.g., 5 µL of 4 mM stock + 95 µL of medium). Mix thoroughly by pipetting or gentle vortexing.
-
Serial Dilutions: Perform a serial dilution series from the 200 µM intermediate solution to achieve the desired final concentrations. For example, for a 2-fold serial dilution:
-
Add 100 µL of pre-warmed medium to several wells of a dilution plate.
-
Add 100 µL of the 200 µM intermediate solution to the first well and mix well. This creates a 100 µM solution.
-
Transfer 100 µL from the 100 µM well to the next well containing 100 µL of medium, and mix. This creates a 50 µM solution.
-
Continue this process to generate a range of concentrations.
-
-
Cell Treatment: Add the desired volume of each working concentration to your cell culture plates. For example, if you add 20 µL of each working solution to wells containing 180 µL of cells in medium, you will achieve a final 1:10 dilution and the desired final concentrations (e.g., 10 µM, 5 µM, etc.). Remember to include a vehicle control group that receives the same final concentration of DMSO as the highest treatment concentration.
Visualizations
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L signaling in MLL-rearranged leukemia and inhibition by this compound.
Experimental Workflow for In Vitro Assay Preparation
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Massonianoside B stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Massonianoside B. The information is designed to address common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
This compound is a phenolic glycoside. While specific stability data for this compound is limited, glycosides, in general, can be susceptible to hydrolysis under certain conditions. The stability is influenced by factors such as pH, temperature, and the presence of enzymes. Phenolic compounds can also be prone to oxidation. For short-term experiments, solutions should ideally be prepared fresh. For longer-term storage, it is recommended to store solutions at -20°C or below in a tightly sealed container, protected from light.
Q2: What are the likely degradation pathways for this compound?
Based on its structure as a phenolic glycoside, the primary degradation pathways for this compound are likely to be:
-
Acid- or Base-Catalyzed Hydrolysis: Cleavage of the O-glycosidic bond linking the rhamnose sugar moiety to the phenolic aglycone. This would result in the formation of the aglycone (the benzofuran derivative) and rhamnose. Acidic conditions are known to promote the hydrolysis of glycosidic bonds.[1]
-
Oxidation: The phenolic hydroxyl groups on the benzofuran structure are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products.
-
Enzymatic Degradation: If the experimental system contains glycosidase enzymes, these can catalyze the hydrolysis of the glycosidic bond.
Q3: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA).[2] A decrease in the peak area of this compound over time, along with the appearance of new peaks, would indicate degradation. The identity of degradation products can be further investigated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q4: Are there any known incompatibilities with common solvents or reagents?
-
Strong Acids and Bases: Avoid prolonged exposure to strong acidic or basic conditions to prevent hydrolysis.[1]
-
Oxidizing Agents: Avoid strong oxidizing agents, as they can degrade the phenolic moiety.
-
Alcoholic Solutions: While methanol and ethanol are common solvents for dissolving this compound, prolonged storage in these solvents, especially if a free carboxylic acid group were present, could potentially lead to esterification, though this is less likely for this compound's structure.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over time. | Degradation of this compound. | Prepare solutions fresh before each experiment. If storage is necessary, store at ≤ -20°C, protect from light, and consider using an inert gas overlay (e.g., argon or nitrogen) for the vial headspace. Perform a quick purity check using HPLC before use if the solution has been stored for an extended period. |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation products have formed. | Characterize the degradation products using LC-MS to understand the degradation pathway. Based on the identity of the degradants (e.g., the aglycone), adjust experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Solution turns yellow or brown. | Oxidation of the phenolic structure. | Protect the solution from light and air. Use de-gassed solvents for preparation. Consider adding an antioxidant, if compatible with the experimental setup. Store under an inert atmosphere. |
| Inconsistent results between experiments. | Variable degradation of this compound under different experimental setups or storage conditions. | Standardize the protocol for solution preparation, storage, and handling. Ensure all solutions are treated consistently. Run a standard of this compound with each experiment to monitor for any systemic degradation. |
Quantitative Data
The following table summarizes the key parameters for the quantitative analysis of this compound using HPLC/PDA as described in the literature.[2]
| Parameter | Value |
| HPLC Column | C18 column |
| Mobile Phase | Acetonitrile and water (gradient) |
| Detection Wavelength | Not specified, but PDA allows for full spectrum analysis |
| Retention Time | Approximately 21.80 min |
| Linear Calibration Curve Equation | Y = 3479.6X – 36815 |
| Correlation Coefficient (r²) | > 0.99 |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
This protocol is adapted from a published method for the quantification of this compound.[2]
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Ethanol (for extraction)
-
Plant material (or other sample matrix)
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution in a tightly sealed, light-protected container at low temperature (e.g., -20°C).
-
-
Calibration Curve Standards Preparation:
-
Perform serial dilutions of the standard stock solution with methanol to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation (Example from Plant Material):
-
Extract the sample material (e.g., needles, branches) with ethanol using a suitable method (e.g., reflux cooling at 75°C for 3 hours).
-
Repeat the extraction process three times.
-
Filter the resulting extract to remove solid debris.
-
Evaporate the solvent from the filtered extract to obtain a concentrated ethanol extract.
-
Redissolve a known amount of the concentrated extract in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before HPLC injection.
-
Protocol 2: Forced Degradation Study
This is a general protocol for conducting a forced degradation study, which is essential for understanding the stability of a compound and developing a stability-indicating analytical method.[5][6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, prepare a solution of this compound in a suitable solvent and heat it.
-
At each time point, take a sample, dissolve it in the mobile phase (if solid), and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw an aliquot from both the exposed and control samples for HPLC analysis.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New biofunctional effects of oleanane-type triterpene saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review [mdpi.com]
- 6. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Massonianoside B Concentration for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Massonianoside B. Our goal is to address specific issues you may encounter during your cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product that has been identified as a selective inhibitor of the DOT1L protein methyltransferase.[1] DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] In certain cancers, such as MLL-rearranged leukemia, aberrant DOT1L activity leads to the overexpression of oncogenes like HOXA9 and MEIS1.[1][3] this compound inhibits DOT1L, leading to a dose-dependent reduction in H3K79 methylation, which in turn suppresses the expression of these target genes.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
Based on published data, the half-maximal inhibitory concentration (IC50) of this compound has been determined to be 399 nM in MLL-rearranged leukemia cells.[1] For initial experiments, a dose-response curve starting from a low nanomolar range up to a low micromolar range is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results between replicates. | - Uneven cell seeding. - Inaccurate pipetting of this compound. - Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding and mix gently after seeding. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No significant effect on cell viability even at high concentrations. | - The cell line is resistant to DOT1L inhibition. - The concentration of this compound is too low. - The incubation time is too short. | - Verify that your cell line's growth is dependent on the DOT1L pathway. - Perform a wider dose-response experiment with higher concentrations. - Extend the treatment duration (e.g., 48, 72 hours) as the effects of epigenetic inhibitors can be time-dependent. |
| Precipitation of this compound in the culture medium. | - The final concentration of this compound exceeds its solubility in the medium. - The stock solution was not properly dissolved before dilution. | - Lower the final concentration of this compound. - Ensure the stock solution is completely thawed and vortexed before diluting into the culture medium. |
| Unexpected cell morphology changes or cytotoxicity in control wells. | - The concentration of the solvent (e.g., DMSO) is too high. - Contamination of the cell culture. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). - Regularly check for microbial contamination and practice good aseptic technique. |
Data Presentation
Table 1: Reported IC50 Value of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MLL-rearranged leukemia cells | Leukemia | 399 | [1] |
Note: This table will be updated as more data on the efficacy of this compound in different cancer cell lines becomes available.
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound in MLL-rearranged Leukemia Cells
This protocol is based on the general principles of cytotoxicity assays and the known characteristics of this compound.
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to acclimate.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to obtain a range of working concentrations (e.g., 1 nM to 10 µM). It is advisable to prepare 2X concentrated solutions of each final concentration.
-
-
Cell Treatment:
-
Add 100 µL of the 2X this compound working solutions to the corresponding wells of the 96-well plate containing the cells.
-
Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (e.g., using MTT):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualization
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Experimental workflow for determining IC50 of this compound.
References
Technical Support Center: Massonianoside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Massonianoside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be extracted?
A1: this compound is a lignan, a class of polyphenols found in plants.[1] It has garnered significant interest for its potential therapeutic properties, including its activity as a selective inhibitor of the histone methyltransferase DOT1L, which is implicated in certain types of leukemia.[2][3] Primary plant sources for this compound include various Pinus species, with studies showing particularly high concentrations in the branches.[4] It has also been reported in plants from the Loganiaceae family.
Q2: What are the main challenges encountered during the extraction of this compound?
A2: The extraction of this compound, like other lignans and saponins from plant materials, presents several challenges:
-
Low Yields with Traditional Methods: Conventional solvent extraction methods can result in low extraction efficiency, requiring large volumes of solvents and long extraction times.[2]
-
Plant Material Variability: The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (needles, branches, or bark), and even the geographical location and harvest time of the plant.
-
Co-extraction of Impurities: Crude extracts often contain a complex mixture of other compounds, such as chlorophyll, lipids, and other secondary metabolites, which can interfere with the isolation and purification of this compound.
-
Solvent Selection: Choosing an appropriate solvent is critical. The solvent must effectively solubilize this compound while minimizing the co-extraction of undesirable compounds. Ethanol and methanol are commonly used for lignan extraction.[2]
Q3: Which extraction methods are recommended for this compound?
A3: Both traditional and modern extraction techniques can be employed. While traditional methods like reflux extraction are established, modern techniques often offer higher efficiency and are more environmentally friendly.
-
Reflux Extraction: This is a common and straightforward method involving heating the plant material with a solvent. A published method for this compound from Pinus species utilizes reflux with ethanol.[4]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction yield and speed.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process and often higher yields compared to conventional methods.[2]
-
Supercritical Fluid Extraction (SFE): This "green" technique uses a supercritical fluid, typically carbon dioxide, as the solvent. It is highly selective and leaves no residual organic solvent.
Q4: How can I purify this compound from the crude extract?
A4: Following initial extraction, a multi-step purification process is typically required. A common approach involves:
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.
-
Column Chromatography: The fraction enriched with this compound is then further purified using column chromatography. Silica gel or other stationary phases are used, and a gradient of solvents is passed through the column to separate the individual compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity this compound, preparative HPLC is often the method of choice. A C18 column is commonly used for the separation of lignans.[4]
Q5: How is this compound quantified in an extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or an Evaporative Light Scattering Detector (ELSD) is the standard method for the quantitative analysis of this compound.[1][4] A reversed-phase C18 column is typically used with a gradient elution of methanol and water.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate plant source or part. 2. Inefficient extraction method. 3. Degradation of the compound during processing. | 1. Verify the plant species and use the plant part with the highest reported concentration (e.g., branches of Pinus species).[4] 2. Optimize extraction parameters (solvent, temperature, time). Consider using modern techniques like UAE or MAE for improved efficiency.[2] 3. Avoid excessive heat and prolonged exposure to light. Lignans are generally stable at temperatures below 100°C.[2] |
| Broad or Tailing Peaks in HPLC Analysis | 1. Column overloading. 2. Inappropriate mobile phase. 3. Column contamination or degradation. | 1. Dilute the sample before injection. 2. Adjust the mobile phase gradient and pH. Ensure adequate separation of this compound from other components. 3. Clean the column according to the manufacturer's instructions or replace it if necessary. |
| Presence of Many Impurity Peaks | 1. Inefficient initial extraction and cleanup. 2. Co-elution of compounds with similar polarity. | 1. Perform a preliminary cleanup of the crude extract using solid-phase extraction (SPE) or liquid-liquid partitioning. 2. Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase or a longer column. |
| Inconsistent Extraction Yields | 1. Variability in plant material. 2. Inconsistent extraction procedure. | 1. Source plant material from a consistent supplier and harvest at the same time of year. 2. Standardize all extraction parameters, including particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature. |
Quantitative Data
Table 1: this compound Content in Different Parts of Various Pinus Species (Reflux Extraction)
| Plant Species | Plant Part | This compound Content (mg/g Dry Weight) |
| P. densiflora | Needles | 1.234 |
| Branches | 5.502 | |
| Bark | 0.358 | |
| P. rigida | Needles | 0.987 |
| Branches | 6.789 | |
| Bark | 0.412 | |
| P. rigida × P. taeda | Needles | 2.113 |
| Branches | 9.751 | |
| Bark | 0.693 |
Data adapted from a study utilizing ethanol reflux extraction.[4]
Table 2: Comparison of Lignan Extraction Methods (General)
| Extraction Method | Typical Extraction Time | Relative Solvent Consumption | Relative Yield | Key Advantages |
| Maceration | 24 - 72 hours | High | Low to Moderate | Simple, no specialized equipment needed. |
| Soxhlet Extraction | 6 - 24 hours | Moderate | Moderate | More efficient than maceration. |
| Reflux Extraction | 2 - 6 hours | Moderate | Moderate to High | Faster than Soxhlet, good for initial lab-scale extractions. |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | Low | High | Fast, efficient, and requires less solvent. |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | High | Very fast, highly efficient, and offers better process control.[2] |
| Supercritical Fluid Extraction (SFE) | 30 - 120 minutes | None (CO2 is recycled) | High | Environmentally friendly, highly selective, solvent-free product. |
Experimental Protocols
1. Protocol for Reflux Extraction of this compound from Pinus Branches
-
Sample Preparation: Air-dry the Pinus branches and grind them into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a round-bottom flask.
-
Add 100 mL of ethanol.
-
Heat the mixture to reflux at 75°C for 3 hours with constant stirring.
-
After cooling, filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
-
2. Protocol for Quantitative Analysis of this compound by HPLC-PDA
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: INNO C18 column (25 cm × 4.6 mm, 5 μm).[4]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Elution:
-
0-10 min: 25% B
-
10-30 min: 25% to 47% B
-
30-50 min: 47% to 100% B
-
50-55 min: 100% B
-
55-60 min: 100% to 25% B
-
60-70 min: 25% B[4]
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 30 mg of the crude extract in 1 mL of methanol and filter through a 0.45 µm syringe filter before injection.[4]
-
Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the samples is calculated based on the peak area.[4]
Visualizations
References
- 1. Trends in extraction and purification methods of Lignans in plant-derived foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 3. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Massonianoside B HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Massonianoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase. This can be due to the presence of active silanol groups on the silica-based column interacting with the polar glycosidic moieties of the molecule. To mitigate this, consider using a high-purity, end-capped C18 column or adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[1][2] Additionally, ensure your mobile phase pH is optimized to suppress silanol ionization, typically by working at a lower pH.[1]
Q2: My retention times for this compound are shifting between injections. What should I check?
A2: Retention time drift can be caused by several factors.[3][4] First, ensure your HPLC system is properly equilibrated with the mobile phase before starting your analytical run; inadequate equilibration is a common cause of shifting retention times.[3] Check for leaks in the system, as this can cause pressure fluctuations and affect the flow rate. Also, verify the stability of your mobile phase composition, as evaporation of the more volatile organic component can alter its elution strength over time.[3] Finally, ensure the column temperature is stable by using a column oven.[3]
Q3: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in your chromatogram. They can originate from contamination in the mobile phase, the sample, or the HPLC system itself. A common source is the late elution of compounds from a previous injection. To address this, ensure your gradient program includes a sufficient wash step with a strong solvent to elute all components from the column before the next injection.[1] Filtering your solvents and samples is also crucial to prevent the introduction of contaminants.
Q4: What are the initial recommended HPLC parameters for this compound analysis?
A4: For a starting point, a reversed-phase HPLC method is typically suitable for saponins like this compound. Refer to the table below for recommended initial parameters, which should be optimized for your specific instrument and application.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Silanol Interactions | Use an end-capped column. Add a competing base (e.g., 0.1% TEA) to the mobile phase. Optimize mobile phase pH to be between 2 and 4.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[1] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[5] |
| Inappropriate Mobile Phase | Ensure the sample is fully dissolved in the mobile phase. If using a different solvent for sample preparation, it should be weaker than the mobile phase. |
Problem: Inconsistent Retention Times
| Possible Cause | Solution |
| Inadequate Equilibration | Increase the column equilibration time between runs to at least 10 column volumes.[3] |
| Pump Issues/Leaks | Check for pressure fluctuations. Perform a leak test and check pump seals.[3] |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.[3] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[3] |
Problem: High Backpressure
| Possible Cause | Solution |
| Column Frit Blockage | Reverse-flush the column (if permitted by the manufacturer). If the pressure does not decrease, replace the frit.[2] |
| Particulate Contamination | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[6] Use a guard column to protect the analytical column.[3] |
| Buffer Precipitation | Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration.[1] |
Problem: this compound Degradation
Saponins like this compound can be susceptible to hydrolysis, leading to the cleavage of sugar moieties. This can result in the appearance of new peaks with shorter retention times.
| Possible Cause | Solution |
| Acidic or Basic Hydrolysis | Maintain the mobile phase pH within a neutral to slightly acidic range (e.g., pH 4-6) to minimize hydrolysis. Forced degradation studies have shown that related compounds can degrade under strong acidic or basic conditions.[7][8] |
| Enzymatic Degradation | If working with crude extracts, ensure that enzymatic activity is quenched during sample preparation. |
| Sample Storage | Store this compound standards and samples in a cool, dark place. For long-term storage, freeze the samples. |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general method that can be used as a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 80 20 20 50 50 25 20 80 30 20 80 31 80 20 | 40 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile).
Forced Degradation Study Protocol
To investigate the stability of this compound, forced degradation studies can be performed.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After incubation, neutralize the acidic and basic samples, and analyze all samples by HPLC to observe any degradation products.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Potential degradation pathways of this compound under stress.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Massonianoside B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Massonianoside B.
Disclaimer: Publicly available research on the specific bioavailability and pharmacokinetics of this compound is limited. Therefore, the guidance provided here is based on the well-established principles of drug delivery and the known challenges associated with other triterpenoid saponins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: Like many other triterpenoid saponins, this compound is likely to face several challenges that limit its oral bioavailability:
-
Poor Aqueous Solubility: Saponins often have low solubility in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability: The large molecular weight and complex structure of saponins can hinder their passage across the intestinal epithelium.[3][4]
-
First-Pass Metabolism: this compound may be subject to extensive metabolism in the intestine and liver by cytochrome P450 (CYP) enzymes before it reaches systemic circulation.[3]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the GI lumen.[5]
-
Degradation: The acidic environment of the stomach and enzymatic degradation in the GI tract can lead to the breakdown of the molecule.[6]
Q2: What are the main formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Nanotechnology-based Approaches: Reducing the particle size to the nanometer range increases the surface area for dissolution and can enhance absorption.[7][8] Common approaches include:
-
Nanosuspensions: Dispersions of pure drug nanocrystals.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug.
-
Polymeric Nanoparticles: Can be tailored for controlled release and targeting.
-
Liposomes: Vesicular systems that can encapsulate both hydrophilic and lipophilic drugs.[6][8]
-
-
Lipid-Based Formulations: These formulations can improve the solubility and intestinal permeability of lipophilic compounds.[9][10][11] Examples include:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body.[8]
Q3: How can I assess the enhancement in bioavailability of my this compound formulation?
A3: A multi-tiered approach is recommended, starting with in vitro experiments and progressing to in vivo studies:
-
In Vitro Dissolution Studies: To compare the dissolution rate of your formulation with the unformulated compound in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assays: Using cell-based models like Caco-2 or MDCK cells to predict intestinal permeability and identify potential interactions with efflux transporters.
-
In Vivo Pharmacokinetic Studies: Administering the formulation to animal models (e.g., rats, mice) and measuring the plasma concentration of this compound over time to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC (Area Under the Curve).
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low aqueous solubility of this compound powder. | Inherently poor physicochemical properties of the compound.[1][2] | 1. Particle Size Reduction: Micronization or nano-milling to increase surface area. 2. Formulation Approaches: Explore the use of co-solvents, surfactants, cyclodextrins, or formulate as a solid dispersion or lipid-based system.[9] 3. pH Adjustment: Investigate the pH-solubility profile of this compound. |
| Poor dissolution of the formulated product. | 1. Inadequate formulation design. 2. Drug recrystallization in the formulation. 3. Inappropriate choice of excipients. | 1. Optimize Formulation: Adjust the drug-to-carrier ratio, try different polymers or lipids. 2. Characterize Solid State: Use techniques like DSC and XRD to check for crystallinity. 3. Improve Manufacturing Process: For solid dispersions, consider spray drying or hot-melt extrusion for better molecular dispersion. |
| Low permeability in Caco-2 cell assays. | 1. High molecular weight and/or low lipophilicity. 2. Active efflux by transporters like P-gp.[5] | 1. Incorporate Permeation Enhancers: Use safe and effective permeation enhancers in the formulation. 2. Inhibit Efflux Pumps: Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in the assay to confirm P-gp involvement.[5] 3. Mucoadhesive Formulations: To increase residence time at the absorption site. |
| High variability in in vivo pharmacokinetic data. | 1. Poor and erratic absorption. 2. Significant food effect. 3. Issues with the animal model or experimental procedure. | 1. Improve Formulation Robustness: Develop a formulation that provides more consistent drug release, such as a SEDDS.[10] 2. Conduct Fed vs. Fasted Studies: To understand the impact of food on absorption. 3. Refine Animal Study Protocol: Ensure consistent dosing, sampling times, and animal handling. |
| Low in vivo bioavailability despite successful in vitro dissolution enhancement. | 1. Significant first-pass metabolism.[3] 2. Poor intestinal permeability of the formulation itself. 3. Instability of the formulation in the GI environment. | 1. Investigate Metabolism: Use liver microsomes to study the metabolic stability of this compound. Consider co-administration with a CYP enzyme inhibitor. 2. Re-evaluate Permeability: The formulation excipients might not be optimal for enhancing permeability. 3. Assess GI Stability: Test the stability of the formulation in simulated gastric and intestinal fluids. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Triterpenoid Saponin (Ginsenoside Rh2) with and without a P-gp Inhibitor
This table provides an example of how bioavailability enhancement data can be presented. Data is for Ginsenoside Rh2 and is intended for illustrative purposes only.[5]
| Parameter | Ginsenoside Rh2 Alone | Ginsenoside Rh2 + P-gp Inhibitor | Fold Increase |
| Cmax (ng/mL) | ~50 | ~850 | ~17 |
| AUC₀-∞ (ng·h/mL) | ~100 | ~2300 | ~23 |
| Oral Bioavailability (%) | ~0.7 | ~30 | ~43 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF): pH 6.8, without pancreatin.
-
-
Procedure: a. Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C. b. Place a known amount of this compound or its formulation in each vessel. c. Rotate the paddle at a specified speed (e.g., 75 rpm). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium. e. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure monolayer integrity.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test solution containing this compound to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37 °C with gentle shaking. e. Take samples from the basolateral chamber at specified time intervals.
-
Permeability Study (Basolateral to Apical - B to A): a. Repeat the process but add the test solution to the basolateral chamber and sample from the apical chamber. This is to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Hypothetical absorption pathway of this compound.
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. axcelead.com [axcelead.com]
- 4. Passive Membrane Permeability of Sizable Acyclic β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Massonianoside B assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Massonianoside B in various experimental assays. The information is tailored for researchers, scientists, and drug development professionals to address common sources of variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product that has been identified as a selective inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme.[1] DOT1L is a histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2][3] By inhibiting DOT1L, this compound can lead to a reduction in H3K79 methylation, which in turn affects the expression of genes involved in processes like cell proliferation and differentiation.[1][4]
Q2: What types of assays are typically used to measure the activity of this compound?
A2: The activity of this compound is primarily assessed through two types of assays:
-
Biochemical Assays: These in vitro assays directly measure the inhibitory effect of this compound on the enzymatic activity of purified DOT1L. Common formats include radioactive assays that track the transfer of a labeled methyl group, or non-radioactive assays such as those based on fluorescence polarization, luminescence, or antibody-based detection of methylated histones.[5][6][7]
-
Cell-Based Assays: These assays measure the effects of this compound on cellular processes that are dependent on DOT1L activity. Examples include measuring the levels of H3K79 methylation in cells, assessing changes in the expression of DOT1L target genes (e.g., HOXA9, MEIS1), and determining the impact on cell viability or proliferation in specific cancer cell lines.[1][4][8][9]
Q3: What is the reported IC50 value for this compound against DOT1L?
A3: this compound has been reported to have an IC50 value of 399 nM against DOT1L in a biochemical assay.[1]
Q4: Are there any known stability issues with this compound?
A4: While specific stability studies on this compound are not widely published, natural products can be susceptible to degradation. It is crucial to handle the compound according to the supplier's recommendations, which typically involves storage in a cool, dry, and dark place. For experimental use, freshly prepared solutions in a suitable solvent (e.g., DMSO) are recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during biochemical and cell-based assays with this compound.
Biochemical DOT1L Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates (%CV > 15%) | Inconsistent pipetting of enzyme, substrate, or inhibitor. | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for common reagents. |
| Instability of the DOT1L enzyme. | Keep the enzyme on ice at all times and use it within the recommended handling period. Avoid repeated freeze-thaw cycles. | |
| Incomplete mixing of reagents in the assay plate. | Ensure thorough mixing after adding each component, for example, by gentle shaking or trituration. | |
| Low or no inhibition observed | Incorrect concentration of this compound. | Verify the stock concentration and dilution calculations. Prepare fresh dilutions for each experiment. |
| Inactive DOT1L enzyme. | Test the enzyme activity with a known DOT1L inhibitor as a positive control. | |
| Sub-optimal assay conditions (e.g., buffer pH, temperature). | Ensure that the assay buffer composition, pH, and incubation temperature are optimal for DOT1L activity. | |
| High background signal | Non-specific binding of detection antibodies. | Optimize antibody concentrations and include appropriate blocking agents in the buffer. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water. |
Cell-Based H3K79 Methylation and Viability Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reduction in H3K79 methylation | Variation in cell density at the time of treatment. | Ensure uniform cell seeding and confluency across all wells. |
| Insufficient incubation time with this compound. | The effects of DOT1L inhibition on histone methylation can be slow. Optimize the treatment duration (e.g., 48-96 hours).[10] | |
| Cell line is not sensitive to DOT1L inhibition. | Use a well-characterized MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13) known to be sensitive to DOT1L inhibitors.[9] | |
| High cell death in control wells | Solvent (e.g., DMSO) toxicity. | Determine the maximum tolerated DMSO concentration for your cell line and do not exceed it. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. | |
| No effect on cell viability | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration range. |
| Short treatment duration. | Cell viability effects of DOT1L inhibitors can take several days to become apparent (e.g., 7-14 days).[2][9] |
Experimental Protocols
General Protocol for a Biochemical DOT1L Inhibition Assay (Luminescence-based)
This protocol is a generalized procedure based on common methods for assaying histone methyltransferase inhibitors.[3]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).
-
Dilute recombinant human DOT1L enzyme to the desired concentration in assay buffer.
-
Prepare a solution of the histone H3 substrate (e.g., biotinylated H3 peptide) in assay buffer.
-
Prepare a solution of S-adenosyl-L-methionine (SAM), the methyl donor, in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a fixed percentage of DMSO.
-
-
Assay Procedure:
-
Add the DOT1L enzyme solution to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the histone H3 substrate and SAM.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes).
-
Stop the reaction by adding a detection reagent that specifically recognizes the methylated histone substrate.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
General Protocol for a Cell-Based H3K79 Methylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Seed a sensitive cell line (e.g., MV4-11) in appropriate culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for di-methylated H3K79 (H3K79me2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for loading, strip the membrane and re-probe with an antibody for total Histone H3.
-
-
Data Analysis:
-
Quantify the band intensities for H3K79me2 and total H3 using densitometry software.
-
Calculate the ratio of H3K79me2 to total H3 for each treatment condition and normalize to the vehicle control.
-
Visualizations
Caption: Workflow for a typical biochemical DOT1L inhibition assay.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. domainex.co.uk [domainex.co.uk]
- 6. EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K27) | EpigenTek [epigentek.com]
- 7. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Massonianoside B precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Massonianoside B in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a naturally occurring glycoside that has been identified as a novel inhibitor of the histone methyltransferase DOT1L, showing potential in leukemia research.[1][2] Like many glycosides, it possesses both a hydrophilic sugar component and a more hydrophobic non-sugar (aglycone) part.[3][4] This dual nature can lead to limited aqueous solubility, causing it to precipitate when introduced into the complex aqueous environment of cell culture media.[5][6] Such precipitation can lead to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of hydrophobic or poorly water-soluble compounds like this compound for use in cell-based assays.[7][8] It is capable of dissolving a wide range of both polar and nonpolar compounds.[8][9] It is advisable to use anhydrous (dry) DMSO to prevent the absorption of water, which can decrease the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[10] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent itself.[10][11]
Q4: Can the type of culture medium affect the solubility of this compound?
Yes, the composition of the culture medium can significantly influence compound solubility.[5] Different media, such as DMEM and RPMI-1640, have varying concentrations of salts, amino acids, and other components that can interact with the compound.[5] For instance, media with high concentrations of calcium or phosphate may be more prone to causing precipitation of certain compounds.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common scenarios of this compound precipitation and provides actionable solutions.
| Scenario | Potential Cause | Recommended Solution |
| Immediate Precipitation | Poor Aqueous Solubility: The compound is "crashing out" upon contact with the aqueous medium. | 1. Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.[10] 2. Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.[5] 3. Slow Addition: Add the DMSO stock solution to the pre-warmed (37°C) culture medium dropwise while gently vortexing or swirling.[5][12] This helps to avoid a rapid change in solvent polarity. |
| High Final DMSO Concentration: The volume of DMSO added is too high, reducing the overall solvating capacity of the medium. | Ensure the final DMSO concentration does not exceed the recommended limits for your cell line (typically <0.5%, ideally ≤0.1%).[7][10] | |
| Precipitation Over Time | Temperature-Dependent Solubility: The compound may be less soluble at the incubation temperature (37°C) than at room temperature. | 1. Pre-warm the Medium: Always use medium that has been pre-warmed to 37°C before adding the compound.[5] 2. Incubator Stability: Ensure your incubator maintains a stable temperature. |
| Compound Instability: The compound may be degrading over the course of the experiment, with the degradation products being less soluble. | Assess the stability of this compound at 37°C in your specific culture medium over the intended duration of your experiment. | |
| Interaction with Media Components: The compound may be interacting with salts or proteins in the serum, leading to precipitation. | 1. Test in a Simpler Buffer: Check the solubility of this compound in a simple buffer like PBS to determine if media components are the primary issue.[5] 2. Reduce Serum Concentration: If experimentally feasible, try reducing the serum percentage in your medium, as proteins can sometimes contribute to compound precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000 times higher than your final desired experimental concentration. This will help keep the final DMSO concentration at 0.1%.[13]
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can try gentle warming (up to 37°C) or sonication in a water bath for 10-30 minutes.[13]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[14]
Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format
This protocol helps determine the maximum soluble concentration of this compound in your specific culture medium.
-
Prepare a High-Concentration Stock: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO.
-
Prepare the Assay Plate: In a clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add Compound Dilutions: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the medium. This will create a final DMSO concentration of 1%.
-
Include Controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate and Read: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader. An increase in absorbance or light scattering indicates precipitation.[5]
-
Determine Kinetic Solubility: The highest concentration that does not show a significant increase in signal compared to the negative control is considered the kinetic solubility.[5]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Description and Analysis of Glycosidic Residues in the Largest Open Natural Products Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. emulatebio.com [emulatebio.com]
- 14. usbio.net [usbio.net]
Best practices for storing and handling Massonianoside B
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Massonianoside B. The following troubleshooting guides and FAQs address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
Q2: What are the optimal storage temperatures for this compound?
A: For long-term storage, it is advisable to store this compound at -20°C. For short-term storage, 4°C is acceptable. Storing at room temperature for extended periods is not recommended as it may lead to degradation.[1][2]
Q3: Is this compound sensitive to light?
A: Many glycosides are light-sensitive.[2] To prevent potential photodegradation, always store this compound in a light-protecting container, such as an amber vial, and keep it in a dark place like a freezer or a light-proof box within a refrigerator.
Q4: How should I handle this compound in the laboratory?
A: Handle this compound in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid generating dust if working with a solid form.
Q5: What is the best way to prepare solutions of this compound?
A: The solubility of this compound in various solvents should be determined from the supplier's product information sheet, if available. For many glycosides, solvents such as DMSO, ethanol, or methanol are used. To prepare a stock solution, dissolve the compound in the appropriate solvent and then dilute it to the desired concentration with your experimental buffer or medium. It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Storage Condition Summary
| Condition | Temperature | Light Exposure | Container | Duration |
| Long-Term Storage | -20°C | In the dark | Tightly sealed, amber vial | Months to years |
| Short-Term Storage | 4°C | In the dark | Tightly sealed, amber vial | Days to weeks |
| In-Use (Solution) | 4°C or on ice | Minimize exposure | Tightly sealed vial | For the duration of the experiment |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Check Solution Age: If using a stock solution, prepare a fresh solution from a new aliquot or a freshly opened vial of the solid compound. Avoid using old solutions.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can degrade the compound.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent or insufficient mixing.
-
Solution:
-
Consult Product Information: Refer to the supplier's data sheet for recommended solvents.
-
Test Different Solvents: If solubility information is unavailable, test small amounts of the compound in common solvents like DMSO, ethanol, or methanol.
-
Use Sonication: Gentle sonication in a water bath can aid in dissolving the compound. Be cautious with temperature-sensitive compounds.
-
Issue 3: Precipitate forms in the experimental medium.
-
Possible Cause: The final concentration of the solvent used to dissolve this compound is too high in the aqueous experimental medium, causing the compound to precipitate.
-
Solution:
-
Reduce Solvent Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for dilution into the aqueous medium.
-
Perform a Solubility Test: Before your main experiment, test the solubility of this compound at the final concentration in your specific experimental buffer or medium.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as some glycosides can be hygroscopic.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate briefly until the compound is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C.
Protocol 2: General Workflow for Cell-Based Assays
This workflow outlines the general steps for using this compound in a cell-based assay.
Troubleshooting Signaling Pathway Diagram
This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes that may be related to the handling of this compound.
References
Massonianoside B dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Massonianoside B in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the histone methyltransferase DOT1L.[1] By inhibiting DOT1L, it prevents the methylation of histone H3 at lysine 79 (H3K79).[1] This leads to the downregulation of the expression of MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for the proliferation of MLL-rearranged leukemia cells.[1][2][3][4] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in these cancer cells.[1]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against DOT1L is approximately 399 nM.[1]
Q3: What are the expected outcomes of treating MLL-rearranged leukemia cells with this compound?
Treatment of MLL-rearranged leukemia cells with this compound is expected to lead to a dose-dependent decrease in H3K79 methylation, reduced expression of HOXA9 and MEIS1 genes, inhibition of cell proliferation, and induction of apoptosis.[1]
Q4: How should I prepare this compound for in vitro experiments?
As the solubility of this compound can be limited in aqueous solutions, it is recommended to dissolve it in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer. It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incorrect concentration of this compound. | Verify the calculations for your dilutions and ensure the accuracy of your pipetting. It is advisable to perform a concentration range that spans several orders of magnitude around the expected IC50. |
| Inactive this compound. | Ensure that the compound has been stored correctly, protected from light and moisture. If possible, verify the integrity of the compound using analytical methods. | |
| High enzyme or cell density. | An excess of the target enzyme (DOT1L) or too many cells can overwhelm the inhibitor. Optimize the enzyme concentration or cell seeding density to ensure a measurable inhibitory effect. | |
| High variability between replicates | Pipetting inaccuracies. | Use calibrated pipettes and ensure proper mixing of all reagents in each well. For 96-well plates, be mindful of "edge effects" where evaporation can alter concentrations in the outer wells. |
| Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before and after addition to the wells. | |
| Cell clumping or uneven seeding. | Ensure a single-cell suspension before seeding and check for even distribution of cells across the plate. | |
| Apparent activation instead of inhibition | Solvent effects. | Include a vehicle control with the same concentration of DMSO as your highest this compound concentration to rule out solvent-induced effects. |
| Interference with assay signal. | This compound might interfere with the detection method (e.g., fluorescence). Run a control without the enzyme but with the compound and substrate to check for direct effects on the signal. | |
| Precipitation of the compound in the assay well | Poor solubility at the tested concentration. | Check the solubility of this compound in your specific assay buffer or cell culture medium. If precipitation is observed, you may need to adjust the solvent concentration or use a different formulation. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on DOT1L Activity
This table presents a representative dataset for the inhibition of DOT1L by this compound, consistent with a sigmoidal dose-response curve and an IC50 of 399 nM.
| This compound Concentration (nM) | % DOT1L Inhibition |
| 1 | 2.5 |
| 10 | 8.1 |
| 50 | 25.3 |
| 100 | 40.1 |
| 200 | 55.2 |
| 399 (IC50) | 50.0 |
| 500 | 75.8 |
| 1000 | 90.3 |
| 5000 | 98.7 |
Experimental Protocols
Protocol 1: In Vitro DOT1L Inhibition Assay (Biochemical)
This protocol is adapted from general DOT1L inhibitor screening assays and can be used to determine the IC50 of this compound.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human DOT1L enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
Prepare the substrate solution containing S-adenosyl-L-methionine (SAM) and a histone H3 substrate (e.g., recombinant nucleosomes).
-
-
Assay Procedure :
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the diluted DOT1L enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stopping buffer.
-
-
Detection :
-
The methylation of histone H3 can be detected using various methods, such as those employing a specific antibody against di-methylated H3K79 in an ELISA or AlphaLISA format.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay in MLL-rearranged Leukemia Cells
This protocol can be used to assess the effect of this compound on the viability of a relevant cell line (e.g., MV4-11).
-
Cell Culture :
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Detection :
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percent cell viability for each concentration relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualization
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Caption: General workflow for dose-response curve optimization.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Massonianoside B
Welcome to the technical support center for Massonianoside B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful application of this selective DOT1L inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a natural product that has been identified as a potent and selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L), a histone H3 lysine 79 (H3K79) methyltransferase.[1][2] Its primary mechanism of action is the inhibition of DOT1L's methyltransferase activity, which plays a crucial role in the progression of mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2]
Q2: What is the reported IC50 value for this compound against DOT1L?
This compound has a reported in vitro IC50 value of 399 nM for the inhibition of DOT1L.[1][2]
Q3: How selective is this compound for DOT1L?
Studies have shown that this compound displays high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases.[1][2] This selectivity is a key advantage in its use as a chemical probe and potential therapeutic agent.
Q4: What are the known downstream effects of this compound treatment in MLL-rearranged leukemia cells?
Treatment of MLL-rearranged leukemia cells with this compound leads to a dose-dependent reduction in the cellular levels of H3K79 mono- and dimethylation.[1][2] This on-target activity results in the downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, leading to the selective inhibition of proliferation and induction of apoptosis in these cancer cells.[1][2]
Q5: Are there any known off-target effects of this compound?
Current literature highlights the high selectivity of this compound for DOT1L, with no significant off-target effects being widely reported.[1][2] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded. Proactive investigation of potential off-target effects is a crucial aspect of preclinical drug development.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability | Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before dilution in cell culture media. Prepare fresh dilutions for each experiment. |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling). Passage number can affect cellular response; use cells within a consistent and low passage number range. |
| Assay Conditions | Optimize cell seeding density and incubation time with the compound. Ensure consistency in assay reagents and plate reading parameters. |
| Biological Variability | Perform multiple independent experiments to account for inherent biological variability. |
Issue 2: We are observing unexpected cytotoxicity in our non-MLL rearranged cell lines.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | At high concentrations, even selective compounds can exhibit off-target effects leading to general toxicity. Perform a dose-response curve to determine the therapeutic window. |
| Off-Target Effects | Although not extensively documented, consider the possibility of off-target kinase inhibition or other interactions. A broad-spectrum kinase panel or proteomic profiling could help identify potential off-target binders. |
| Cellular Health | Ensure the control cell lines are healthy and not under stress from culture conditions, which can increase sensitivity to any compound. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to the cells. |
Issue 3: We are not observing the expected downstream effects on H3K79 methylation or target gene expression.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Potency | Verify the concentration and purity of your this compound stock. |
| Inadequate Treatment Time | Histone methylation is a dynamic process. Perform a time-course experiment to determine the optimal duration of treatment to observe changes in H3K79 methylation and subsequent gene expression. |
| Antibody Quality (for Western Blot) | Validate the specificity and sensitivity of the antibodies used for detecting H3K79me1/me2 and downstream protein targets. |
| Cellular Context | The effect of DOT1L inhibition can be cell-type specific. Confirm that DOT1L is expressed and active in your experimental model. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| DOT1L | Biochemical Assay | 399 | [1][2] |
Table 2: Cellular Effects of this compound in MLL-rearranged Leukemia Cells
| Effect | Cell Lines | Observation | Reference |
| H3K79 Methylation | MLL-rearranged leukemia cells | Dose-dependent reduction in mono- and dimethylation | [1][2] |
| Gene Expression | MLL-rearranged leukemia cells | Downregulation of HOXA9 and MEIS1 | [1][2] |
| Cell Proliferation | MLL-rearranged leukemia cells | Selective inhibition | [1][2] |
| Apoptosis | MLL-rearranged leukemia cells | Induction of apoptosis | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K79 Methylation
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for H3K79me1, H3K79me2, and a loading control (e.g., total Histone H3).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of H3K79 methylation to the loading control.
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Validation & Comparative
A Comparative Guide to DOT1L Inhibitors: Massonianoside B and Beyond
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like) has emerged as a critical therapeutic target, particularly in the context of mixed-lineage leukemia (MLL)-rearranged leukemias. The aberrant recruitment of DOT1L by MLL fusion proteins leads to the hypermethylation of histone H3 at lysine 79 (H3K79), driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2] This guide provides a comparative overview of Massonianoside B, a novel natural product inhibitor of DOT1L, and other prominent DOT1L inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of DOT1L Inhibitors
The efficacy of various DOT1L inhibitors has been evaluated through biochemical and cellular assays. The following table summarizes key quantitative data for this compound and other notable inhibitors.
| Inhibitor | Type | Biochemical IC50/Ki | Cellular Activity (Cell Line) | Selectivity Highlights | Reference |
| This compound | Natural Product (Phenolic Glycoside) | IC50: 399 nM | Induces apoptosis in MV4-11 cells | High selectivity over other S-adenosylmethionine (SAM)-dependent protein methyltransferases. | [3] |
| Pinometostat (EPZ-5676) | Small Molecule (Aminonucleoside) | Ki: 80 pM | IC50: 3.5 nM (MV4-11 proliferation) | >37,000-fold selective for DOT1L over other histone methyltransferases. | [4] |
| EPZ004777 | Small Molecule (Aminonucleoside) | IC50: 0.4 nM | IC50: 6.47 µM (RS4;11), 1.72 µM (SEM), 0.17 µM (MV4-11) | Highly selective for DOT1L. | [5] |
| SYC-522 | Small Molecule | Potent inhibitor | Reduces H3K79 methylation and expression of HOXA9 and MEIS1. | Selective for DOT1L over H3K4 and H3K27 methyltransferases. | [6][7] |
| Compound 7 (Fragment-derived) | Small Molecule (Non-nucleoside) | IC50: <0.1 nM; Ki: 2 pM | IC50: 5 nM (MV4-11 proliferation) | No inhibitory activity up to 50 μM against a panel of 22 other protein methyltransferases. | [8] |
| Compounds 12 & 13 (Fragment-derived) | Small Molecule (Non-nucleoside) | 12: IC50 = 1.4 nM; 13: IC50 = 0.4 nM | 12: IC50 = 85 nM; 13: IC50 = 128 nM (MV4-11 proliferation) | Favorable selectivity against a panel of 22 other protein methyltransferases. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of DOT1L inhibitors.
Biochemical DOT1L Inhibition Assay (Radioisotope-Based Filter-Binding)
This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human DOT1L enzyme, a histone substrate (e.g., oligonucleosomes or recombinant histone H3), and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [3H]-SAM.
-
Detection: Measure the radioactivity retained on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K79 Methylation Assay (Western Blot)
This method assesses the ability of an inhibitor to reduce the levels of H3K79 methylation within cells.
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4-11) and treat with the DOT1L inhibitor at various concentrations for a specified period (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for di- or tri-methylated H3K79, followed by an appropriate HRP-conjugated secondary antibody. A primary antibody against total histone H3 should be used as a loading control.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K79 methylation compared to the total histone H3 control.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells.
-
Cell Seeding: Seed MLL-rearranged leukemia cells in a multi-well plate at a defined density.
-
Inhibitor Treatment: Add the DOT1L inhibitor at a range of concentrations.
-
Incubation: Incubate the cells for a period of several days (e.g., 7-10 days), as the effects of DOT1L inhibition on cell proliferation are often delayed.[10]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® or by direct cell counting with a viability dye (e.g., trypan blue).
-
Data Analysis: Plot cell viability against inhibitor concentration and calculate the IC50 value.
Visualizing the Landscape of DOT1L Inhibition
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to target gene promoters.[1] This leads to the hypermethylation of H3K79, a mark associated with active transcription.[1] Consequently, the expression of genes critical for leukemogenesis, such as HOXA9 and MEIS1, is upregulated, leading to uncontrolled cell proliferation and a block in differentiation.
Caption: DOT1L signaling cascade in MLL-rearranged leukemia.
Experimental Workflow for DOT1L Inhibitor Discovery and Characterization
The identification and validation of novel DOT1L inhibitors typically follow a multi-step experimental workflow, progressing from initial high-throughput screening to in-depth cellular and in vivo characterization.
Caption: A typical experimental workflow for DOT1L inhibitor development.
Conclusion
This compound represents a novel, naturally derived scaffold for the development of selective DOT1L inhibitors.[3] Its distinct chemical structure compared to the widely studied aminonucleoside analogs like Pinometostat offers a promising avenue for overcoming potential resistance mechanisms and improving pharmacokinetic properties. While Pinometostat has demonstrated potent low nanomolar to picomolar activity and has progressed to clinical trials, the discovery of structurally diverse inhibitors like this compound is crucial for expanding the therapeutic arsenal against MLL-rearranged and potentially other DOT1L-dependent cancers.[1][4] Further preclinical and clinical evaluation of these and other emerging DOT1L inhibitors will be instrumental in realizing the full therapeutic potential of targeting this key epigenetic regulator.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 8. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle in MLL-Rearranged Leukemia: Massonianoside B vs. EPZ5676
A Comparative Analysis of Two DOT1L Inhibitors for Researchers and Drug Development Professionals
Mixed-lineage leukemia (MLL)-rearranged leukemia is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies. A key player in the pathology of this disease is the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like), which is aberrantly recruited by MLL fusion proteins, leading to the overexpression of leukemogenic genes. The therapeutic potential of targeting DOT1L has been established, with several inhibitors in development. This guide provides a detailed comparison of two such inhibitors: Massonianoside B, a natural product-derived compound, and EPZ5676 (Pinometostat), a clinical-stage small molecule.
At a Glance: Performance Comparison
| Feature | This compound | EPZ5676 (Pinometostat) |
| Target | DOT1L | DOT1L |
| Binding Site | SAM-binding site | SAM-binding pocket |
| In Vitro Potency (IC50) | 399 nM (DOT1L enzymatic assay)[1][2] | 0.8 nM (DOT1L enzymatic assay)[3][4] |
| Cellular Proliferation IC50 (MV4-11 cells) | Not explicitly stated, but inhibits proliferation | 3.5 nM (14-day treatment)[5][6] |
| Mechanism of Action | Inhibition of DOT1L leads to decreased H3K79 methylation, downregulation of MLL target genes (HOXA9, MEIS1), and induction of apoptosis.[1][2] | Potent and selective inhibition of DOT1L, leading to reduced H3K79 methylation, suppression of MLL target genes (HOXA9, MEIS1), and selective killing of MLL-rearranged leukemia cells.[5][7] |
| In Vivo Efficacy | Further studies are underway to develop more potent synthetic derivatives for in vivo testing.[1] | Induces complete and sustained tumor regression in a rat xenograft model of MLL-rearranged leukemia.[5] |
| Clinical Development | Preclinical | Has undergone Phase 1 clinical trials in pediatric and adult patients with MLL-rearranged acute leukemia.[8][9][10] |
| Resistance Mechanisms | Not yet studied | Increased expression of the drug efflux transporter ABCB1 (P-glycoprotein/MDR1) and activation of signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK have been identified as potential mechanisms of resistance.[7][11][12] |
Delving into the Data: A Closer Look at Efficacy
Biochemical and Cellular Activity
This compound, a phenolic glycoside, was identified through in silico screening and demonstrated a half-maximal inhibitory concentration (IC50) of 399 nM against the DOT1L enzyme.[1][2] In cellular assays using the MLL-rearranged leukemia cell line MV4-11, this compound treatment resulted in a dose-dependent decrease in the cellular levels of H3K79 mono- and dimethylation.[1][2] This led to the downregulation of the MLL fusion target genes HOXA9 and MEIS1, ultimately inhibiting cell proliferation and inducing apoptosis.[1][2]
EPZ5676, an aminonucleoside inhibitor, is a significantly more potent inhibitor of DOT1L, with an enzymatic IC50 of 0.8 nM and an inhibition constant (Ki) of 80 pM.[3][4][5][13][14] This high potency translates to its cellular activity, where it inhibits the proliferation of MV4-11 cells with an IC50 of 3.5 nM following a 14-day treatment.[5][6] Similar to this compound, EPZ5676's mechanism involves the inhibition of H3K79 methylation and the subsequent downregulation of HOXA9 and MEIS1 expression.[5][7]
In Vivo Antitumor Activity
A significant differentiator between the two compounds at the current stage of research is the availability of in vivo data. Continuous intravenous infusion of EPZ5676 in a rat xenograft model using MV4-11 cells led to complete and sustained tumor regressions, even after the cessation of treatment, with no significant signs of toxicity.[5] As this compound is a more recently identified inhibitor, in vivo studies are yet to be reported, with current efforts focused on developing more potent synthetic derivatives.[1]
Signaling Pathways and Mechanisms of Action
Both this compound and EPZ5676 target the catalytic activity of DOT1L, albeit with different potencies. Their action disrupts the aberrant epigenetic programming that drives MLL-rearranged leukemia.
Experimental Corner: Protocols and Workflows
Cell Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative effects of these compounds is the use of a resazurin-based assay or similar methods that measure cell viability.
Detailed Steps:
-
Cell Seeding: MLL-rearranged leukemia cells, such as MV4-11, are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: The cells are then treated with a serial dilution of either this compound or EPZ5676. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period, typically ranging from 7 to 14 days, to allow for the anti-proliferative effects to manifest.
-
Viability Assessment: A cell viability reagent, such as resazurin (e.g., CellTiter-Blue), is added to each well. Viable cells reduce resazurin to the fluorescent resorufin.
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using appropriate software.
Western Blot for H3K79 Methylation
This technique is crucial for confirming the on-target effect of the DOT1L inhibitors.
Methodology:
-
Cell Lysis and Histone Extraction: MLL-rearranged leukemia cells are treated with the inhibitors for a specific duration. Following treatment, cells are lysed, and histones are extracted using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for di-methylated H3K79 (H3K79me2) and total Histone H3 (as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the H3K79me2 band is normalized to the total Histone H3 band to determine the relative change in methylation levels.
Concluding Remarks
Both this compound and EPZ5676 effectively target DOT1L and demonstrate anti-leukemic activity in MLL-rearranged models. EPZ5676 is a significantly more potent inhibitor with demonstrated in vivo efficacy and has progressed to clinical trials. This compound represents a novel, natural product-derived scaffold that holds promise for the development of new DOT1L inhibitors. Further optimization of this compound's potency and pharmacokinetic properties will be crucial for its potential advancement as a therapeutic candidate. The distinct chemical structures of these two compounds offer different starting points for medicinal chemistry efforts aimed at developing next-generation DOT1L inhibitors with improved efficacy and safety profiles. The study of resistance mechanisms to EPZ5676 also provides valuable insights for the development of strategies to overcome treatment failure in MLL-rearranged leukemia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. histone-h2a.com [histone-h2a.com]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Pinometostat (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pinometostat (EPZ5676) | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 14. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
Unveiling the Structural Secrets of DOT1L Inhibition: A Comparative Guide to Massonianoside B and Other Key Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of Massonianoside B, a novel natural product inhibitor of the histone methyltransferase DOT1L, with other significant DOT1L inhibitors. While specific analogs of this compound are not yet extensively documented in publicly available research, this guide will delve into the broader structural activity relationships (SAR) of DOT1L inhibitors, placing this compound within this critical context for anticancer drug discovery.
This compound has emerged as a promising lead compound, exhibiting an IC50 value of 399 nM against DOT1L and demonstrating selective cytotoxicity against MLL-rearranged leukemia cells by inducing apoptosis.[1][2] Its unique chemical architecture presents a compelling scaffold for the development of novel therapeutics targeting cancers driven by aberrant DOT1L activity. This guide will objectively compare the performance of this compound with other well-characterized DOT1L inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of DOT1L Inhibitors
To understand the structural features crucial for potent and selective DOT1L inhibition, it is insightful to compare this compound with other inhibitors that target the same enzyme, albeit with different chemical scaffolds. The following table summarizes the key characteristics of this compound alongside other notable DOT1L inhibitors.
| Compound | Chemical Scaffold | Target | IC50 / Ki | Cell-based Activity (Cell Line) | Key Structural Features & SAR Insights |
| This compound | Benzofuran Glycoside | DOT1L | IC50: 399 nM[1][2] | Induces apoptosis in MLL-rearranged leukemia cells.[1][2] | The benzofuran core and the mannose moiety are likely crucial for its activity. Molecular docking suggests it binds to the SAM-binding site of DOT1L.[1][2] Further studies are needed to elucidate the specific contributions of each structural component. |
| EPZ-5676 (Pinometostat) | Aminonucleoside | DOT1L | Ki: 80 pM | Potent and selective killing of MLL-rearranged leukemia cell lines (e.g., MV4-11).[3] | The aminonucleoside core mimics the natural cofactor SAM. The ribose moiety and the substituted pyrazole ring engage in key hydrogen bonding and hydrophobic interactions within the active site. Modifications to the N6-position of the adenine ring have been extensively explored to enhance potency and selectivity. |
| SYC-522 | Not specified in abstract | DOT1L | Ki: 0.5 nM[4] | Inhibits H3K79 methylation and growth of MLL-rearranged AML cells (MV4-11, MOLM13).[4] | A potent and highly selective DOT1L inhibitor. The specific structural details and SAR are not fully available in the provided context but its high potency suggests an optimized interaction with the DOT1L active site. |
| Compound 10 & 11 (Novel Inhibitors) | Not specified in abstract | DOT1L | IC50 (MV4-11): Compound 10: ~10 nM, Compound 11: ~10 nM[5] | More potent than EPZ-5676 in killing MLL-rearranged leukemia cell lines.[6][5] | These compounds demonstrate that alternative scaffolds can achieve high potency. Their near-identical activity to EPZ-5676 in cellular assays suggests they effectively target the same pathway. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize DOT1L inhibitors.
In Vitro DOT1L Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of DOT1L by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 substrate.
Materials:
-
Recombinant human DOT1L enzyme
-
Recombinant nucleosomes (containing Histone H3)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 4 mM DTT
-
Scintillation fluid
-
Microplates (e.g., 96-well)
-
Filter paper and scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant DOT1L enzyme and nucleosomes in the assay buffer.
-
Add the test compound (e.g., this compound or its analogs) at various concentrations. A DMSO control should be included.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MV4-11)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compounds for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot for Histone H3K79 Methylation
This technique is used to detect the levels of specific histone modifications, such as the dimethylation of histone H3 at lysine 79 (H3K79me2), which is a direct target of DOT1L.
Materials:
-
Leukemia cell lines
-
Test compounds
-
Histone extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K79me2 and anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds.
-
Separate the histone proteins by SDS-PAGE and transfer them to a membrane.[7][9]
-
Block the membrane to prevent non-specific antibody binding.[7][9]
-
Incubate the membrane with the primary antibody against H3K79me2. A primary antibody against total histone H3 should be used as a loading control.[7][9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7][9]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[7][9]
-
Quantify the band intensities to determine the relative levels of H3K79me2.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. docs.abcam.com [docs.abcam.com]
Validating the Specificity of Massonianoside B for DOT1L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Massonianoside B, a novel natural product inhibitor of the histone methyltransferase DOT1L, against other known DOT1L inhibitors. The objective is to offer a clear perspective on its specificity, supported by available experimental data and detailed methodologies for validation.
Introduction to DOT1L and Its Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) that catalyzes the methylation of histone H3 on lysine 79 (H3K79). This epigenetic modification is crucial for transcriptional regulation, and its misregulation is a key driver in certain cancers, particularly MLL-rearranged (MLLr) leukemias. In MLLr leukemia, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at MLL target genes like HOXA9 and MEIS1, ultimately driving leukemogenesis. This dependency makes DOT1L a compelling therapeutic target.
This compound has been identified as a structurally unique, natural product inhibitor of DOT1L with an IC50 value of 399 nM.[1] It has been reported to exhibit high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs).[1] This guide aims to contextualize the specificity of this compound by comparing it with other well-characterized DOT1L inhibitors.
Comparative Analysis of DOT1L Inhibitors
The specificity of an enzyme inhibitor is paramount to its potential as a therapeutic agent or a chemical probe. An ideal inhibitor will potently target the intended enzyme while showing minimal activity against other related enzymes, thereby reducing the likelihood of off-target effects. The following table summarizes the available data on the potency and selectivity of this compound and its alternatives.
| Inhibitor | Target | IC50/Ki (DOT1L) | Selectivity Profile | Reference |
| This compound | DOT1L | IC50: 399 nM | High selectivity for DOT1L over other SAM-dependent PMTs (Quantitative data not publicly available) | [1] |
| Pinometostat (EPZ5676) | DOT1L | Ki: 80 pM | >37,000-fold selective against a panel of other protein methyltransferases. | N/A |
| Compound 7 | DOT1L | IC50: <0.1 nM | Favorable selectivity profile against a panel of 22 PKMTs and PRMTs with no inhibitory activity up to 50 μM. | N/A |
| Compounds 12 & 13 | DOT1L | IC50: 1.4 nM & 0.4 nM | Favorable selectivity profile against a panel of 22 PKMTs and PRMTs with no inhibitory activity up to 50 μM. | N/A |
Experimental Workflows for Specificity Validation
Validating the specificity of a DOT1L inhibitor involves a multi-tiered approach, progressing from in vitro biochemical assays to cellular and in vivo models. The following diagram illustrates a typical experimental workflow.
Figure 1. Experimental workflow for validating DOT1L inhibitor specificity.
Detailed Experimental Protocols
Biochemical Histone Methyltransferase (HMT) Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against DOT1L.
Methodology:
-
Principle: A common method is a radiometric assay that measures the transfer of a tritiated methyl group from S-[3H]-adenosyl-L-methionine (SAM) to a histone H3 substrate.
-
Reagents: Recombinant human DOT1L enzyme, histone H3 substrate (or nucleosomes), S-[3H]-adenosyl-L-methionine, inhibitor compound at various concentrations, assay buffer.
-
Procedure:
-
The inhibitor is pre-incubated with DOT1L in the assay buffer.
-
The reaction is initiated by adding the histone substrate and S-[3H]-adenosyl-L-methionine.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the radiolabeled histone substrate is captured on a filter membrane.
-
Unincorporated S-[3H]-adenosyl-L-methionine is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular H3K79 Methylation Assay (Western Blot)
Objective: To assess the inhibitor's ability to reduce H3K79 methylation in a cellular context.
Methodology:
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are typically used.
-
Procedure:
-
Cells are treated with the inhibitor at various concentrations for a specific duration (e.g., 48-72 hours).
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for di- or tri-methylated H3K79 (H3K79me2/3).
-
A primary antibody against total histone H3 is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The band intensities for H3K79me2/3 are normalized to the total H3 bands to determine the dose-dependent reduction in methylation.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To determine the genome-wide impact of the inhibitor on H3K79 methylation patterns.
Methodology:
-
Procedure:
-
Cells are treated with the inhibitor or a vehicle control.
-
Chromatin is cross-linked with formaldehyde, and the cells are lysed.
-
The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for H3K79me2 is used to immunoprecipitate the chromatin fragments containing this modification.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is then used to prepare a sequencing library.
-
The library is sequenced using a next-generation sequencing platform.
-
The sequencing reads are aligned to the reference genome to identify the regions enriched for H3K79me2.
-
A comparison between inhibitor-treated and control cells reveals the genome-wide reduction and changes in the distribution of H3K79me2.
-
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
The specificity of DOT1L inhibitors is critical due to the central role of DOT1L in the oncogenic pathway of MLL-rearranged leukemias. The following diagram illustrates this pathway.
Figure 2. DOT1L signaling pathway in MLL-rearranged leukemia.
Conclusion
This compound presents a promising novel scaffold for the inhibition of DOT1L. The available data indicates a potent on-target activity with an IC50 of 399 nM and a high, albeit not yet quantitatively defined, selectivity.[1] For a comprehensive validation of its specificity, further studies are required to determine its inhibitory activity against a broad panel of protein methyltransferases. This would allow for a direct quantitative comparison with highly selective inhibitors like Pinometostat. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, which are essential for the further development of this compound as a potential therapeutic agent for MLL-rearranged leukemias and as a selective chemical probe to further elucidate the biological roles of DOT1L.
References
A Comparative Analysis of Massonianoside B from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Massonianoside B, a phenolic glycoside with demonstrated therapeutic potential, has been identified in various plant species. This guide provides a comparative analysis of this compound from different botanical origins, focusing on its quantification and biological activity. The information presented herein is supported by experimental data to aid researchers in selecting optimal sources and understanding its mechanism of action.
Quantitative Analysis of this compound in Pinus Species
A key study by Park et al. (2020) provides a quantitative comparison of this compound content in different parts of three Pinus species: Pinus densiflora, Pinus rigida, and a hybrid, Pinus rigida × P. taeda. The analysis was performed using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector. The results highlight that the branches of all three species are the most abundant source of this compound.
| Plant Source | Plant Part | This compound Content (mg/g of dry weight) |
| Pinus densiflora | Needles | 0.875 ± 0.041 |
| Branches | 5.502 ± 0.112 | |
| Bark | 0.121 ± 0.009 | |
| Pinus rigida | Needles | 1.023 ± 0.057 |
| Branches | 6.348 ± 0.133 | |
| Bark | 0.155 ± 0.011 | |
| Pinus rigida × P. taeda | Needles | 0.553 ± 0.029 |
| Branches | 9.751 ± 0.204 | |
| Bark | 1.253 ± 0.063 |
Biological Activity of this compound
This compound exhibits significant biological activity, most notably as a selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like). This inhibitory action has profound implications for cancer therapy, particularly in the context of MLL-rearranged leukemias.
DOT1L Inhibition and Anti-leukemic Effects
A pivotal study identified this compound as a potent and selective inhibitor of DOT1L with an IC50 value of 399 nM.[1] The inhibition of DOT1L by this compound leads to a cascade of downstream effects in MLL-rearranged leukemia cells, including:
-
Reduction of Histone H3 Lysine 79 (H3K79) Methylation: Treatment with this compound leads to a dose-dependent decrease in the levels of H3K79 mono- and dimethylation.[1]
-
Inhibition of Cell Proliferation: It selectively inhibits the growth of MLL-rearranged leukemia cells.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death in these cancer cells.[1]
-
Downregulation of MLL Fusion Target Genes: this compound suppresses the expression of key leukemogenic genes, HOXA9 and MEIS1.[1]
While direct comparative studies on the biological activity of this compound isolated from different plant sources are limited, the quantitative data from Pinus species suggest that extracts from sources with higher concentrations of the compound, such as the branches of Pinus rigida × P. taeda, would likely exhibit more potent biological effects related to its known activities. The antioxidant properties of Pinus extracts have been correlated with their this compound content.[2]
Experimental Protocols
Extraction and Quantification of this compound from Pinus Species
This protocol is adapted from the methodology described by Park et al. (2020).
1. Sample Preparation:
-
Collect fresh plant material (needles, branches, or bark).
-
Dry the plant material in an oven at 60°C for 48 hours.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Reflux 100 g of the powdered plant material with 1 L of 80% aqueous ethanol at 80°C for 3 hours.
-
Filter the extract through Whatman No. 2 filter paper.
-
Repeat the extraction process two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Lyophilize the concentrated extract to obtain a dry powder.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water) and solvent B (acetonitrile).
-
0-10 min, 15% B
-
10-30 min, 15-50% B
-
30-40 min, 50-100% B
-
40-45 min, 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a standard curve of this compound of known concentrations to calculate the amount in the samples.
DOT1L Inhibition Assay
This is a general protocol for a biochemical assay to screen for DOT1L inhibitors.
1. Reagents:
-
Recombinant human DOT1L enzyme.
-
Histone H3 substrate (e.g., recombinant H3 or oligonucleosomes).
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation cocktail.
2. Procedure:
-
Prepare a reaction mixture containing DOT1L enzyme, histone H3 substrate, and assay buffer.
-
Add varying concentrations of this compound or a control inhibitor.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Apoptosis Assay in MLL-rearranged Leukemia Cells
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
1. Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11) in appropriate media.
-
Treat the cells with different concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle-treated control.
2. Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
References
Unveiling the Anti-Inflammatory Potential of Massonianoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat inflammation, natural products remain a vital source of inspiration and innovation. This guide provides a comparative framework for evaluating the anti-inflammatory effects of Massonianoside B, a natural compound that has garnered interest for its potential bioactivities. Due to the nascent stage of research into its direct anti-inflammatory properties, this document serves as a methodological and comparative benchmark. We will outline the established experimental protocols and present data from well-characterized anti-inflammatory agents—Dexamethasone, Quercetin, and Indomethacin—to provide a robust context for the future assessment of this compound.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of standard anti-inflammatory compounds on key markers of inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation research.[1][2] These benchmarks are critical for contextualizing the potential efficacy of novel compounds like this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | IC₅₀ |
| This compound | Data not available | Data not available | Data not available |
| Dexamethasone | 1 µM | Significant Inhibition | ~34.6 µg/mL[3] |
| Quercetin | 25-50 µM | Dose-dependent reduction | Varies by study |
| Indomethacin | 100 µM | Potent Inhibition | Varies by study |
Table 2: Modulation of Pro-Inflammatory Cytokine Production
| Compound | Cell Line | Cytokine | Concentration | % Inhibition |
| This compound | Data not available | TNF-α, IL-6, IL-1β | Data not available | Data not available |
| Dexamethasone | RAW 264.7 | TNF-α | 3 µM | Significant Reduction[4] |
| Quercetin | RAW 264.7 | TNF-α, IL-6, IL-1β | 5, 10, 20 µM | Dose-dependent reduction[5] |
| Indomethacin | RAW 264.7 | PGE₂ | Varies | Potent Inhibition[6] |
Foundational Signaling Pathways in Inflammation
Understanding the molecular pathways that drive inflammation is crucial for the development of targeted therapies. The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[1][7] Anti-inflammatory compounds often exert their effects by modulating these pathways.
References
- 1. iosrphr.org [iosrphr.org]
- 2. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Massonianoside B: A Comparative Analysis of a Rising Star in Natural Antioxidants
For Immediate Release
In the ever-expanding landscape of natural antioxidant research, Massonianoside B, a phenolic glycoside predominantly found in Pinus species, is emerging as a compound of significant interest. This guide offers a comparative overview of this compound against established natural antioxidants such as Quercetin, Resveratrol, and Vitamin C, providing researchers, scientists, and drug development professionals with a concise summary of its current standing based on available experimental data.
While direct quantitative antioxidant capacity values for isolated this compound are not yet widely published, studies on extracts rich in this compound, particularly from Pinus densiflora (Korean red pine), strongly indicate its potent antioxidant potential. Research has shown that this compound is a major contributor to the antioxidant activities of these extracts.[1] In fact, one study highlighted that among all constituents analyzed in a Pinus densiflora extract, this compound demonstrated the strongest antioxidant capacity.[1]
Quantitative Antioxidant Activity Comparison
To provide a clear perspective, the following table summarizes the available quantitative data for various natural antioxidants, including extracts rich in this compound. It is crucial to note that antioxidant capacity values, such as IC50 (the concentration required to inhibit a certain process by 50%), can vary significantly based on the specific assay and experimental conditions employed.
| Antioxidant | Assay | IC50 (µg/mL) | ORAC (µmol TE/g) | Source(s) |
| Pinus densiflora Extract (Rich in this compound) | DPPH | 21.35 | Not Reported | [2] |
| Quercetin | DPPH | ~2.1 - 5.7 | Not Reported | [3][4][5][6] |
| Resveratrol | DPPH | ~25 - 85 | Not Reported | [3][4] |
| Vitamin C (Ascorbic Acid) | DPPH | ~5.2 - 8.8 | Not Reported | [7] |
| Pinus densiflora Extract (Rich in this compound) | ROS | 70.93 | Not Reported | [8] |
| Quercetin | ABTS | ~1.6 - 7.3 | Not Reported | |
| Resveratrol | ABTS | ~4.3 - 48.2 | Not Reported | |
| Vitamin C (Ascorbic Acid) | ABTS | ~3.5 - 7.0 | Not Reported |
Note: The IC50 values for Quercetin, Resveratrol, and Vitamin C are approximate ranges compiled from multiple studies and are intended for comparative purposes only. The antioxidant activity of extracts is influenced by a complex mixture of compounds.
Experimental Protocols
The data presented above is primarily derived from common in vitro antioxidant capacity assays. Understanding the methodologies is crucial for interpreting the results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a deep violet color.
-
Various concentrations of the antioxidant solution are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The ABTS•+ solution is then diluted with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the antioxidant are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation period.
-
The percentage of inhibition of the ABTS•+ radical is calculated.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, a solution of FeCl₃, and an acetate buffer.
-
The antioxidant solution is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C).
-
The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (typically 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Trolox).
Signaling Pathways and Mechanisms of Action
Natural antioxidants, including phenolic compounds like this compound, exert their effects through various mechanisms. These can be broadly categorized as direct radical scavenging and indirect cellular effects.
dot
Caption: General mechanisms of natural antioxidants.
The primary mechanism involves the direct neutralization of reactive oxygen species (ROS) by donating an electron or a hydrogen atom. This stabilizes the free radical and prevents it from causing cellular damage.
Furthermore, many polyphenols can modulate cellular signaling pathways to enhance the body's endogenous antioxidant defenses. A key pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Upon activation by antioxidants, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for determining the in vitro antioxidant capacity of a compound like this compound involves several key steps, from sample preparation to data analysis.
dot
References
- 1. Pinus densiflora Extract: Uses, Advantages and Manufacturing Processes [greenskybio.com]
- 2. Antioxidant Activity and Protection from DNA Damage by Water Extract from Pine (Pinus densiflora) Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onions-usa.org [onions-usa.org]
- 6. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin [mdpi.com]
- 7. Antioxidant Properties and Phenolic Compounds of Vitamin C-Rich Juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extract of Pinus densiflora needles suppresses acute inflammation by regulating inflammatory mediators in RAW264.7 macrophages and mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Massonianoside B: A Comparative Analysis Against Known Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Massonianoside B, a novel natural product, with established anticancer agents. The focus is on its efficacy against leukemias with Mixed-Lineage Leukemia (MLL) gene rearrangements, a high-risk subtype of acute leukemia. The comparative analysis includes the DOT1L inhibitor Pinometostat (EPZ-5676) and standard-of-care chemotherapy agents Cytarabine and Doxorubicin. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing objective data to inform future studies and development efforts.
Introduction to this compound
This compound is a structurally unique natural product identified as a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), an epigenetic modification critical for gene expression. In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L and subsequent hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, this compound has been shown to selectively suppress the proliferation of MLL-rearranged leukemia cells and induce apoptosis, highlighting its potential as a targeted therapeutic agent.[1]
Comparative Efficacy Analysis
The following tables summarize the in vitro efficacy of this compound and its comparators against various cancer cell lines, with a focus on MLL-rearranged leukemia models.
Table 1: In Vitro Potency Against DOT1L
| Compound | Target | IC50 (nM) | Notes |
| This compound | DOT1L | 399 | A structurally unique natural product inhibitor.[1] |
| Pinometostat (EPZ-5676) | DOT1L | 0.8 | A potent and selective small molecule inhibitor.[2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | MLL Rearrangement | IC50 | Notes |
| Pinometostat (EPZ-5676) | MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 3.5 nM | Potent inhibitor of MLL-rearranged leukemia cell proliferation.[3] |
| KOPN-8 | Acute Lymphoblastic Leukemia | MLL-ENL | 71 nM | Effective against various MLL fusion partners. | |
| NOMO-1 | Acute Myeloid Leukemia | MLL-AF9 | 658 nM | Demonstrates varying potency across different MLL-rearranged cell lines. | |
| HL-60 | Acute Promyelocytic Leukemia | None | >10 µM | Shows selectivity for MLL-rearranged cells.[4] | |
| Cytarabine | MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 3.37 µM | Standard chemotherapy agent for AML.[5] |
| REH | Acute Lymphoblastic Leukemia | MLL-AF4 | 3.2 µM (24h) | Activity is dose and time-dependent.[6] | |
| Doxorubicin | MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | < 1 µM | A commonly used anthracycline antibiotic in cancer therapy.[7][8] |
| HL-60 | Acute Promyelocytic Leukemia | None | 114.8 pM | Shows broad cytotoxic activity.[9] |
Note: Direct comparative IC50 values for this compound in cancer cell lines were not publicly available at the time of this guide's compilation. Its anti-proliferative effects have been demonstrated in MLL-rearranged leukemia cells.
Mechanism of Action: Induction of Apoptosis
A key mechanism of action for many effective anticancer agents is the induction of programmed cell death, or apoptosis.
This compound has been shown to cause apoptosis in MLL-rearranged leukemia cells.[1] This is achieved through the downregulation of MLL fusion target genes, which are essential for the survival of these cancer cells.
Pinometostat (EPZ-5676) , as a direct comparator, also induces apoptosis in MLL-rearranged leukemia cells. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining has demonstrated a significant increase in the apoptotic cell population following treatment.[10] Western blot analysis further confirms apoptosis induction through the detection of cleaved PARP, a key substrate of executioner caspases.[3]
Cytarabine induces apoptosis in leukemia cells by interfering with DNA synthesis. Flow cytometry studies have shown a dose-dependent increase in Annexin V positive cells in various leukemia cell lines, including those with MLL rearrangements.[6][11][12]
Doxorubicin is a potent inducer of apoptosis. Its mechanisms include intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species. In MLL-rearranged cell lines like MOLM-13, doxorubicin treatment leads to a significant increase in apoptotic cells, as measured by Annexin V/PI staining.[8][13] Western blot analyses have shown doxorubicin's impact on the expression of Bcl-2 family proteins, key regulators of the intrinsic apoptotic pathway.[8][14]
Table 3: Comparative Effects on Apoptosis
| Compound | Method | Cell Line | Observation |
| This compound | Not specified | MLL-rearranged leukemia cells | Induces apoptosis.[1] |
| Pinometostat (EPZ-5676) | Flow Cytometry (Annexin V/PI) | NOMO-1, OCI-AML3 | Time-dependent increase in apoptotic cells. |
| Western Blot | PC9/ER, HCC827/ER | Increased cleaved PARP expression.[3] | |
| Cytarabine | Flow Cytometry (Annexin V/PI) | MV4-11 | Increased apoptotic cell death with combined treatment.[12] |
| Flow Cytometry (Annexin V/PI) | REH | Significant increase in early and late apoptotic cells.[6] | |
| Doxorubicin | Flow Cytometry (Annexin V/PI) | MOLM-13 | Significant increase in apoptotic cells.[8][13] |
| Western Blot | MOLM-13 | Modulation of Bcl-2 family protein expression.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for evaluating the anticancer properties of these compounds.
Caption: Targeted DOT1L Signaling Pathway in MLL-Rearranged Leukemia.
Caption: General Experimental Workflow for Anticancer Agent Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the compounds and to determine their IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, Pinometostat, Cytarabine, Doxorubicin) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[15][16]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This method is employed to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded and treated with the respective compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected. Adherent cells are detached using trypsin, and all cells are pelleted by centrifugation.
-
Cell Washing: The cell pellets are washed twice with cold PBS.[17]
-
Annexin V and PI Staining: The washed cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.[18][19]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected.
-
Data Interpretation: The cell population is gated into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Following treatment with the compounds, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Data Analysis: The expression levels of the target proteins are normalized to the loading control. The ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) can be calculated to assess the apoptotic potential. An increase in the levels of cleaved caspases and cleaved PARP is indicative of apoptosis induction.[20]
Conclusion
This compound demonstrates promise as a novel anticancer agent, particularly for MLL-rearranged leukemias, due to its specific inhibition of DOT1L. Its mechanism of action, involving the induction of apoptosis, aligns with that of other effective anticancer drugs. While further quantitative data on its anti-proliferative and pro-apoptotic effects in various cancer cell lines are needed for a more direct comparison, the available information positions this compound as a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued evaluation of this and other novel therapeutic compounds.
References
- 1. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinometostat (EPZ5676) | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bosterbio.com [bosterbio.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Massonianoside B: A Head-to-Head Comparison with Other Lignans in Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Massonianoside B and other prominent lignans, supported by experimental data. The information is presented to facilitate informed decisions in the exploration of lignans as therapeutic agents.
This compound, a naturally occurring lignan, has emerged as a compound of significant interest due to its potent and selective inhibitory activity against the histone methyltransferase DOT1L, a key target in mixed-lineage leukemia (MLL). This guide provides a comparative analysis of this compound against other well-researched lignans, focusing on their anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity: A Quantitative Comparison
Lignans have demonstrated a broad spectrum of anticancer activities. This section provides a comparative overview of the cytotoxic effects of this compound and other notable lignans against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MLL-rearranged leukemia cells | 0.399 (as a DOT1L inhibitor) | [1] |
| Honokiol | MDA-MB-231 (Triple Negative Breast Cancer) | 16.99 ± 1.28 | [2] |
| MDA-MB-468 (Triple Negative Breast Cancer) | 15.94 ± 2.35 | [2] | |
| MDA-MB-453 (Triple Negative Breast Cancer) | 20.11 ± 3.13 | [2] | |
| SKOV3 (Ovarian Cancer) | 48.71 ± 11.31 | [3] | |
| Caov-3 (Ovarian Cancer) | 46.42 ± 5.37 | [3] | |
| Arctigenin | MDA-MB-231 (Triple Negative Breast Cancer) | 0.787 | [4] |
| MDA-MB-468 (Triple Negative Breast Cancer) | 0.283 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | 11.17 (24h), 4.888 (48h) | [5] | |
| HL-60 (Human promyelocytic leukemia) | < 0.1 µg/mL | [6][7] | |
| Podophyllotoxin | HCT-116 (Colon Cancer) | 0.04 | [8] |
| HepG2 (Hepatocellular Carcinoma) | 0.07 | [8] | |
| MDA-MB-231 (Triple Negative Breast Cancer) | 0.11 | [8] | |
| A-549 (Lung Cancer) | 0.29 | [8] | |
| Matairesinol | PANC-1 (Pancreatic Cancer) | ~80 (48% inhibition) | [9] |
| MIA PaCa-2 (Pancreatic Cancer) | ~80 (50% inhibition) | [9] | |
| PC3 (Prostate Cancer) | Dose-dependent reduction in viability | [10] | |
| Secoisolariciresinol diglucoside (SDG) | SW480 (Colon Cancer) | Dose-dependent inhibition | [11] |
| HT-29 (Colon Cancer) | Dose- and time-dependent inhibition | [12][13] | |
| PA-1 (Ovarian Cancer) | Dose- and time-dependent inhibition | [12][13] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases. Several lignans exhibit potent anti-inflammatory effects by modulating key signaling pathways.
| Lignan | Assay | IC50 (µM) | Reference |
| Matairesinol | Superoxide anion generation in fMLP/CB-induced human neutrophils | 2.7 ± 0.3 | [14] |
| Elastase release in fMLP/CB-induced human neutrophils | 6.6 ± 0.7 | [14] | |
| A new lignan (from Zea mays) | NO production in LPS-induced RAW 264.7 cells | 18.91 | [15] |
| Secoisolariciresinol diglucoside (LGM2605) | Myeloperoxidase (MPO) activity (human MPO) | 63.47 | [16] |
| Myeloperoxidase (MPO) activity (elicited murine macrophages) | 88.97 | [16] | |
| Myeloperoxidase (MPO) activity (RAW 264.7 murine macrophages) | 106.34 | [16] | |
| Taxiresinol | DPPH radical scavenging activity | 18.4 | [17] |
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge to global health. Lignans have shown promise in protecting neuronal cells from damage and improving cognitive function.
This compound: While direct neuroprotective studies on this compound are limited, its role as a DOT1L inhibitor suggests potential relevance in neurological disorders where epigenetic mechanisms are implicated. Further research is warranted in this area.
Other Lignans:
-
7-hydroxymatairesinol (HMR/lignan): In a rat model of Parkinson's disease, chronic treatment with HMR/lignan slowed the degeneration of striatal dopaminergic terminals and improved motor performance[18].
-
Lignans from Schisandra chinensis: Extracts and individual lignans from this plant have been shown to protect against neuronal cell damage and enhance cognitive performance in various experimental models[19]. Their mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic effects[20][21].
-
Flax Lignan (containing Secoisolariciresinol diglucoside): Has demonstrated neuroprotective effects against NMDA-induced neurotoxicity in cultured cortical neurons by inhibiting apoptosis[22].
-
A new lignan (from Zea mays): Showed neuroprotective effects in glutamate-induced cell death in HT22 cells with an EC50 value of >80 μM[15].
Mechanisms of Action and Signaling Pathways
The diverse biological activities of lignans stem from their ability to modulate multiple cellular signaling pathways.
This compound's Mechanism of Action:
This compound selectively inhibits DOT1L, a histone methyltransferase. This inhibition leads to a reduction in H3K79 methylation, which in turn downregulates the expression of MLL fusion target genes like HOXA9 and MEIS1, ultimately inducing apoptosis in MLL-rearranged leukemia cells[1].
Caption: this compound inhibits DOT1L, leading to apoptosis in leukemia cells.
General Anticancer Mechanisms of Other Lignans:
Many lignans exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Key signaling pathways often implicated include the PI3K/Akt, MAPK, and NF-κB pathways. For instance, Arctigenin has been shown to inhibit the PI3K/AKT pathway in hepatocellular carcinoma[5] and Honokiol can induce apoptosis via the AMPK/mTOR signaling pathway in ovarian cancer cells[3].
Caption: Lignans modulate key signaling pathways to induce anticancer effects.
Experimental Protocols
The data presented in this guide were primarily generated using the following standard experimental methodologies:
1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the lignan compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
General Protocol:
-
Cells are treated with the lignan compound.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
3. Western Blotting:
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
General Protocol:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
4. DOT1L Inhibition Assay (for this compound):
-
Principle: This is a biochemical assay to measure the enzymatic activity of DOT1L. It typically involves incubating the recombinant DOT1L enzyme with its substrates (histone H3 and the methyl donor S-adenosylmethionine - SAM) in the presence and absence of the inhibitor. The activity can be measured by various methods, such as radioactive assays (using [3H]-SAM) or antibody-based detection of the methylated histone product.
-
General Protocol (Non-radioactive):
-
Recombinant DOT1L enzyme is incubated with a histone H3 peptide substrate and SAM in a reaction buffer.
-
The reaction is carried out in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the amount of methylated H3K79 is quantified using an ELISA-based method with an antibody specific for the methylated histone mark.
-
The IC50 value is determined from the dose-response curve of enzyme inhibition.
-
Caption: A general workflow for the in vitro evaluation of lignans.
Conclusion
This compound stands out as a highly specific inhibitor of DOT1L, presenting a promising therapeutic avenue for MLL-rearranged leukemias. While other lignans like arctigenin and podophyllotoxin exhibit potent, broad-spectrum anticancer activity against various solid tumors, their mechanisms are generally less specific, often involving the modulation of common signaling pathways. Honokiol and matairesinol show efficacy in a range of cancer types, albeit with generally higher IC50 values. In the realms of anti-inflammatory and neuroprotective activities, various lignans demonstrate significant potential, though direct comparative data remains sparse.
This guide highlights the diverse therapeutic landscape of lignans. The unique mechanism of this compound warrants further investigation and positions it as a strong candidate for targeted cancer therapy. Continued research into the specific activities and mechanisms of a wider range of lignans will be crucial for fully realizing their therapeutic potential.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Honokiol nanomicellar formulation produced increased oral bioavailability and anticancer effects in triple negative breast cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic and anti-inflammatory effects of lignans and diterpenes from Cupressus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lignan and flavonoids from the stems of Zea mays and their anti-inflammatory and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Secoisolariciresinol Diglucoside (LGM2605) Inhibits Myeloperoxidase Activity in Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Advances in the roles and mechanisms of lignans against Alzheimer’s disease [frontiersin.org]
- 22. Neuroprotective Effects of Flax Lignan Against NMDA‐Induced Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Massonianoside B for the Treatment of MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Massonianoside B with standard and emerging therapies for mixed-lineage leukemia (MLL)-rearranged leukemia. The content is based on currently available experimental data.
Introduction to this compound and MLL-Rearranged Leukemia
Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene. These rearrangements result in the production of oncogenic fusion proteins that drive leukemogenesis, often leading to a poor prognosis with conventional chemotherapy.[1][2] This has spurred the development of targeted therapies aimed at the specific molecular machinery co-opted by these fusion proteins.
This compound is a natural product that has been identified as a selective inhibitor of the Disruptor of Telomeric Silencing 1-like (DOT1L) protein, a histone methyltransferase.[3] In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L, leading to the methylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of pro-leukemic genes such as HOXA9 and MEIS1. By inhibiting DOT1L, this compound represents a potential therapeutic strategy to reverse this oncogenic gene expression program.
Comparative Data Presentation
This section presents a quantitative comparison of this compound with other DOT1L inhibitors, Menin-MLL inhibitors, and standard chemotherapeutic agents based on preclinical data.
Table 1: In Vitro Potency of this compound and Other Targeted Therapies
| Compound | Target | IC50 | Cell Lines | Reference |
| This compound | DOT1L | 399 nM | Enzymatic Assay | [3] |
| EPZ004777 | DOT1L | 0.4 nM | Enzymatic Assay | [3][4][5][6] |
| EPZ-5676 | DOT1L | 80 pM | Enzymatic Assay | [7] |
| SYC-522 | DOT1L | 0.5 nM (Ki) | Enzymatic Assay | [8] |
| VTP50469 (precursor to SNDX-5613) | Menin-MLL Interaction | ~10 nM | MLL-rearranged and NPM1-mutant cell lines | [9][10] |
| MI-503 | Menin-MLL Interaction | 14.7 nM | MLL-rearranged cell lines | [2] |
| MI-3454 | Menin-MLL Interaction | 7-27 nM | MLL-rearranged cell lines | [2][11] |
Table 2: Cellular Activity of Targeted Therapies in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | MLL-rearranged cells | Proliferation Assay | Inhibition of proliferation, induction of apoptosis | Data not quantified in primary source | [3] |
| EPZ004777 | MV4-11 (MLL-AF4) | Viability Assay | IC50 | 170 nM | |
| EPZ004777 | MOLM-13 (MLL-AF9) | Viability Assay | IC50 | 720 nM | |
| VTP50469 | MV4;11 (MLL-AF4) | Viability Assay | IC50 | 10 nM | [10] |
| MI-3454 | MLL-rearranged cell lines | Viability Assay | GI50 | 7-27 nM | [11] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in MLL-Rearranged Leukemia
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: this compound inhibits DOT1L, blocking leukemogenesis.
Experimental Workflow for Assessing DOT1L Inhibitor Potency
The following diagram outlines a typical workflow for determining the in vitro potency of a DOT1L inhibitor like this compound.
Caption: Workflow for determining DOT1L inhibitor IC50.
Detailed Experimental Protocols
DOT1L Enzymatic Inhibition Assay (Based on Scintillation Proximity Assay)
This protocol is a generalized procedure based on methodologies described for other DOT1L inhibitors.[12]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Dilute recombinant human DOT1L enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) of known specific activity.
-
Prepare a solution of the histone H3 substrate (e.g., recombinant H3 or nucleosomes).
-
Prepare serial dilutions of this compound or other test inhibitors in DMSO, followed by dilution in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the test inhibitor solution.
-
Add the DOT1L enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 substrate and [3H]-SAM.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing excess unlabeled SAM or a denaturing agent).
-
-
Detection:
-
Add scintillation proximity assay (SPA) beads that are coated with a scintillant and have an affinity for the histone substrate.
-
Allow the beads to settle and capture the radiolabeled histone substrate.
-
Measure the radioactivity using a microplate scintillation counter. The proximity of the [3H]-methyl group to the bead results in light emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a generalized procedure for assessing the effect of inhibitors on the proliferation of leukemia cell lines.[13][14]
-
Cell Culture and Seeding:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds.
-
Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 to 120 hours) under standard cell culture conditions.
-
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance or luminescence readings to the vehicle control.
-
Plot the percent cell viability against the logarithm of the compound concentration and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Discussion and Future Outlook
The preclinical data currently available for this compound indicate that it is a moderately potent inhibitor of DOT1L. When compared to other investigational DOT1L inhibitors such as EPZ004777 and EPZ-5676, this compound exhibits a significantly higher IC50 value, suggesting lower enzymatic potency.[3][4][5][6][7] Similarly, emerging Menin-MLL inhibitors have demonstrated potent anti-leukemic activity in the low nanomolar range in cellular assays, a level of potency that has not yet been reported for this compound.[2][9][10][11]
It is important to note that the clinical relevance of this compound cannot be fully assessed based on the limited preclinical data. Further studies are required to determine its cellular potency, selectivity, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in animal models of MLL-rearranged leukemia.
The standard of care for MLL-rearranged leukemia continues to be intensive chemotherapy, often followed by hematopoietic stem cell transplantation for eligible patients.[1][2] However, the high relapse rates and treatment-related toxicities highlight the urgent need for more effective and less toxic therapies. Targeted therapies, including DOT1L and Menin-MLL inhibitors, hold significant promise in this regard. While this compound's current preclinical profile suggests it may be less potent than other compounds in development, its natural product origin could offer a unique chemical scaffold for the development of more potent and drug-like derivatives.
References
- 1. Syndax Pharmaceuticals Announces Preclinical Profile and Initial Phase 1 Data Demonstrating Clinical Activity of Menin Inhibitor SNDX-5613 in Adults with Relapsed/Refractory Acute Leukemias | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 10. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessing combinations of cytotoxic agents using leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Massonianoside B: A Procedural Guide
All chemical waste is regulated, and its disposal is managed through institutional Environmental Health and Safety (EHS) programs.[1] It is crucial to consult your institution's specific guidelines and the compound's Safety Data Sheet (SDS) before proceeding with any disposal activities.
Key Handling and Storage Information
Proper storage and handling are foundational to safe disposal. The following table summarizes key operational parameters for Massonianoside B.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Primary Use | Antioxidant, potential DOT1L inhibitor for research in oncology.[2][3] | MedchemExpress |
| Storage Conditions | Store at -20°C. For shipping, it may be at room temperature in the continental US, but international shipping conditions can vary.[4] Always refer to the Certificate of Analysis.[2] | CD Biosynsis |
| Handling | For research use only. Not for sale to patients.[2] Standard laboratory practices for handling chemical compounds should be observed. | MedchemExpress |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general chemical waste disposal guidelines and should be adapted to meet the specific requirements of your institution's EHS program.
1. Waste Identification and Classification:
-
Treat this compound, and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers), as hazardous chemical waste unless confirmed otherwise by your institution's EHS office.[5]
-
Do not dispose of this compound in the regular trash or down the drain.[1][6]
2. Container Selection and Labeling:
-
Container: Use a chemically compatible container with a secure lid for collecting this compound waste.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, with no leaks or rust.[7]
-
Labeling: As soon as the container is designated for waste, affix a "Hazardous Waste" label provided by your EHS department.[1][5] The label must include:
3. Waste Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area near the point of generation.[8]
-
Segregate the this compound waste from other incompatible waste streams such as acids, bases, and oxidizers.[7][9]
-
Ensure the container is kept closed except when adding waste.[7]
4. Disposal of Empty Containers:
-
Non-Acutely Hazardous: If the container held a non-acutely hazardous chemical, it can be disposed of in the regular trash after it has been thoroughly emptied and any remaining residue has been removed.[8] Deface the original label before disposal.[5][8]
-
Acutely Hazardous: If this compound is determined to be an acutely hazardous waste by the EPA, the empty container must be triple-rinsed with a suitable solvent.[5][8] The rinsate must be collected and disposed of as hazardous waste.[7][10] After triple-rinsing, the container can be disposed of in the regular trash with the label defaced.[5][8]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or if the research project is complete, submit a hazardous waste pickup request to your institution's EHS office.[1]
-
Complete any required forms, providing a detailed list of the contents of the waste container.[1]
Disposal Decision Pathway
The following diagram illustrates the general decision-making process for the disposal of a chemical like this compound.
Caption: Chemical Waste Disposal Workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labshake.com [labshake.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Massonianoside B
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Massonianoside B. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a natural product identified as a novel DOT1L inhibitor with potential applications in leukemia research.[1] As with any biologically active compound, proper handling and disposal are paramount to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and a clear plan for disposal.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound. This guidance is based on general best practices for handling chemical compounds of this nature in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves.[2] Long-cuffed gloves are recommended to reduce skin contact risk by over 80%.[2] | Prevents skin contact with the compound. Latex, leather, and fabric gloves are not suitable.[2] |
| Eye & Face Protection | Tightly fitting safety goggles (EN 166 compliant) or a full-face shield.[3][4] | Protects against splashes and aerosols. Standard safety glasses are insufficient.[5] |
| Respiratory Protection | A particle-filtering half mask or a half mask with appropriate filters should be used, especially when handling the powdered form.[3][4] | Minimizes the risk of inhaling fine particles of the compound. |
| Body Protection | A liquid-tight laboratory coat or a disposable spray overall.[2] Clothing should be long-sleeved.[3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes are mandatory. For larger quantities or potential for spills, chemical-resistant boots (neoprene or nitrile rubber) are advised.[2] | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
This section details the step-by-step procedures for the safe handling of this compound during experimental use.
Preparation and Weighing:
-
Designated Area: Conduct all handling of powdered this compound within a certified chemical fume hood or a glove box to control potential inhalation exposure.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Inspect gloves and overalls for any tears or defects.[2]
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of airborne particles.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid compounds is readily accessible.
Solubilization and Use in Experiments:
-
Solvent Addition: Add solvents to the powdered this compound slowly and carefully within the fume hood to avoid splashing.
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Transport: When moving solutions, use secondary containment (e.g., a bottle carrier or a sealed container) to prevent spills.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure:
-
Waste Collection: All hazardous waste must be collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Record Keeping: Maintain a log of all this compound waste generated, including quantities and disposal dates.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. In the absence of specific guidelines for this compound, it should be treated as a standard chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Computer-Aided Discovery of this compound as a Novel Selective DOT1L Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
